3-(1H-Indol-2-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99285-62-8 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)quinoline |
InChI |
InChI=1S/C17H12N2/c1-3-7-15-12(5-1)9-14(11-18-15)17-10-13-6-2-4-8-16(13)19-17/h1-11,19H |
InChI Key |
GNZDZFSSIXGWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(1H-Indol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of synthetic pathways for the preparation of 3-(1H-indol-2-yl)quinoline, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The document outlines two primary synthetic strategies: the Fischer indole synthesis for the construction of the indole ring onto a pre-functionalized quinoline, and the palladium-catalyzed Suzuki-Miyaura cross-coupling for the direct linkage of indole and quinoline moieties. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate the replication and further development of these synthetic methods.
Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring. In the context of this compound synthesis, this approach involves the acid-catalyzed reaction of a 3-acylquinoline derivative with a phenylhydrazine. A notable example is the synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline, which can be achieved through both conventional heating and microwave irradiation.[1]
Quantitative Data
The synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline from 3-acyl-2,4-dihydroxyquinoline and phenylhydrazine hydrochloride demonstrates a significant improvement in reaction time and yield when employing microwave irradiation compared to conventional heating.[1]
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Conventional Heating | p-TSA | Methanol | 70°C | 6 hours | Moderate |
| Microwave Irradiation | p-TSA | None | 130°C | 3 minutes | High |
Experimental Protocols
Synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline (Conventional Method) [1]
-
A mixture of 3-acyl-2,4-dihydroxyquinoline (1.0 mmol) and phenylhydrazine hydrochloride (1.0 mmol) is dissolved in methanol.
-
A catalytic amount of p-toluenesulfonic acid (p-TSA) is added to the solution.
-
The reaction mixture is refluxed at 70°C for 6 hours.
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The resulting solid product is filtered, dried, and purified by column chromatography using an ethyl acetate:petroleum ether mobile phase.
Synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline (Microwave Irradiation Method) [1]
-
A mixture of 3-acyl-2,4-dihydroxyquinoline (1.0 mmol), phenylhydrazine hydrochloride (1.0 mmol), and a catalytic amount of p-TSA is prepared.
-
The mixture is subjected to microwave irradiation at 300 watts, reaching a temperature of 130°C, for 3 minutes in the absence of a solvent.
-
After cooling, the solid product is worked up as described in the conventional method.
Signaling Pathway Diagram
Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction can be employed for the synthesis of this compound by coupling an appropriately substituted indole with a quinoline derivative. A feasible approach involves the reaction of an indole-2-boronic acid or its ester with a 3-haloquinoline.
General Reaction Scheme
The general transformation involves the coupling of an indole-2-boronic acid derivative with a 3-bromoquinoline in the presence of a palladium catalyst, a base, and a suitable solvent system.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Indole-2-boronic acid with 3-Bromoquinoline
-
To a reaction vessel are added 3-bromoquinoline (1.0 equiv), indole-2-boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv).
-
A solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF and water, is added.
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for several hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Signaling Pathway Diagram
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The Fischer indole synthesis offers a direct method for constructing the indole ring onto a quinoline precursor, with microwave-assisted protocols providing significant advantages in terms of reaction time and efficiency.[1] Alternatively, the Suzuki-Miyaura cross-coupling provides a robust and versatile method for the direct C-C bond formation between pre-functionalized indole and quinoline building blocks. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The detailed protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of heterocyclic chemistry and drug discovery.
References
The Biological Versatility of 3-(1H-Indol-2-yl)quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of indole and quinoline rings in the 3-(1H-indol-2-yl)quinoline scaffold has given rise to a class of compounds with significant and diverse biological activities. These derivatives have emerged as promising candidates in the pursuit of novel therapeutic agents, demonstrating notable potential in anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.
Anticancer Activity: A Primary Focus
A significant body of research has been dedicated to exploring the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often with mechanisms involving the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric Cancer) | 0.58 | [1] |
| HCT-116 (Colon Cancer) | 0.68 | [1] | |
| Kyse450 (Esophageal Cancer) | 0.59 | [1] | |
| 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) | MGC803 (Gastric Cancer) | 1.59 | [1] |
| 6-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-one (4p) | MCF-7 (Breast Cancer) | ~95% inhibition | [2] |
| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinoline (4l) | K-562 (Bone Marrow Cancer) | ~97% inhibition | [2] |
| 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i) | HeLa (Cervical Cancer) | ~70% inhibition | [2] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF7 (Breast Cancer) | 29.8 | [3] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF7 (Breast Cancer) | 39.0 | [3] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF7 (Breast Cancer) | 40.0 | [3] |
| 2-Cyano-5-(4-(dimethylamino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF7 (Breast Cancer) | 40.4 | [3] |
Mechanism of Anticancer Action
Studies suggest that the anticancer effects of these derivatives are multifaceted. For instance, compound 9b has been shown to induce intrinsic apoptosis and cause cell cycle arrest at the G2/M phase in MGC-803 and HGC-27 gastric cancer cells.[1] Similarly, compound V7 was found to inhibit colony formation, induce apoptosis, and arrest the cell cycle at the G2/M phase in MGC803 cells, and was also noted to inhibit the NEDDylation and MAPK pathways.[1]
Caption: General mechanism of anticancer action for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of this compound derivatives is commonly assessed using the Methyl Thiazolyl Tetrazolium (MTT) assay.[1]
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, Kyse450)
-
RPMI-1640 medium or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives. A vehicle control (DMSO) should also be included.
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity
Certain this compound derivatives have also been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 | [4][5] |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazide (M3) | Gram-positive & Gram-negative bacteria | Good activity | [6] |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-amino-phenyl)-ethylidene]-hydrazide (M2) | Various microorganisms | Active | [6][7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound and is often determined using the broth microdilution method.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (medium only)
-
Growth control (medium with inoculum)
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the microtiter plates using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth only to check for sterility), and a growth control (broth with inoculum but no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Other Biological Activities
Beyond anticancer and antimicrobial effects, quinoline and indole scaffolds are known to be part of molecules with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and cardiovascular effects.[8][9] Further investigation into the broader pharmacological profile of this compound derivatives is a promising area for future research.
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with potent biological activities, most notably in the realms of oncology and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further derivatization and mechanistic studies are warranted to optimize their efficacy and safety profiles for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apjhs.com [apjhs.com]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-(1H-Indol-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-(1H-Indol-2-yl)quinoline. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines the expected spectroscopic properties based on the analysis of its constituent quinoline and indole moieties, as well as data from closely related analogues. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are provided to guide researchers in the empirical analysis of this compound. This guide serves as a foundational resource for the synthesis, identification, and further investigation of this compound in the context of medicinal chemistry and drug discovery.
Introduction
The fusion of quinoline and indole ring systems has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds, including potential anticancer and antimicrobial properties. The specific isomer, this compound (CAS No. 99285-62-8), presents a unique structural scaffold. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any drug development pipeline. This guide details the expected spectroscopic signatures and the methodologies to obtain them.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the known spectroscopic behavior of quinoline and indole derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| Indole N-H | 10.0 - 12.0 | Broad singlet, chemical shift is concentration and solvent dependent. |
| Quinoline H2 | 8.8 - 9.2 | Doublet or singlet, typically the most downfield quinoline proton. |
| Quinoline H4 | 8.0 - 8.5 | Doublet or singlet. |
| Aromatic Protons | 7.0 - 8.2 | Complex multiplet region for the remaining quinoline and indole protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| Quinoline C2 | 150 - 155 | |
| Quinoline C3 | 125 - 130 | Substituted carbon, lower intensity. |
| Quinoline C4 | 135 - 140 | |
| Quinoline C4a | 128 - 132 | |
| Quinoline C5 | 125 - 130 | |
| Quinoline C6 | 125 - 130 | |
| Quinoline C7 | 125 - 130 | |
| Quinoline C8 | 125 - 130 | |
| Quinoline C8a | 145 - 150 | |
| Indole C2 | 135 - 140 | Substituted carbon, lower intensity. |
| Indole C3 | 100 - 105 | |
| Indole C3a | 128 - 132 | |
| Indole C4 | 120 - 125 | |
| Indole C5 | 120 - 125 | |
| Indole C6 | 120 - 125 | |
| Indole C7 | 110 - 115 | |
| Indole C7a | 135 - 140 |
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Notes |
| ESI-MS (+) | [M+H]⁺ ≈ 245.1073 | Calculated for C₁₇H₁₃N₂⁺. |
| EI-MS | M⁺• ≈ 244.1000 | Molecular ion peak. Fragmentation may involve loss of HCN from the quinoline ring. |
Table 4: Predicted UV-Vis and Fluorescence Data
| Technique | Predicted λmax (nm) | Notes |
| UV-Vis Absorption | 280 - 350 | Multiple bands corresponding to π-π* transitions of the conjugated system. Solvent polarity may induce shifts. |
| Fluorescence Emission | > 380 | Expected to be fluorescent due to the extended π-conjugation. The exact emission maximum and quantum yield are highly solvent-dependent. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. 2D NMR techniques (COSY, HSQC, HMBC) are recommended for unambiguous assignments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer, preferably a high-resolution instrument (e.g., TOF or Orbitrap).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.
ESI-MS Acquisition:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyles.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
Sample Introduction (for EI):
-
Introduce a small amount of the solid sample on a direct insertion probe or inject a solution into a gas chromatograph coupled to the mass spectrometer.
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI, M⁺• for EI).
-
For high-resolution data, compare the accurate mass to the calculated exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural information.
UV-Visible and Fluorescence Spectroscopy
Objective: To investigate the electronic transitions and photophysical properties of the molecule.
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane) at a concentration of 1 mM.
-
Prepare a series of dilutions to find a concentration that gives an absorbance between 0.1 and 1.0 for UV-Vis measurements. A typical concentration for fluorescence measurements is in the micromolar range.
UV-Vis Absorption Spectroscopy:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample from 200 to 600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy:
-
Use a quartz fluorescence cuvette.
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to 700 nm.
-
Identify the wavelength of maximum emission.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions.
Visualizations
The following diagrams illustrate the general workflow for the characterization of a novel compound and the logical relationship between the spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between techniques and information obtained.
Conclusion
This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While direct experimental data remains to be fully reported in the literature, the predicted spectroscopic values and detailed experimental protocols herein offer a robust starting point for researchers. The application of these methodologies will enable the unambiguous identification and further exploration of this promising heterocyclic compound in various scientific and developmental contexts.
An In-Depth Technical Guide on 3-(1H-Indol-2-yl)quinoline: Structure and Chemical Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the available scientific information regarding the chemical structure and properties of the heterocyclic compound 3-(1H-Indol-2-yl)quinoline. Despite extensive searches of chemical databases and the scientific literature, it is important to note that detailed experimental data and protocols for this specific molecule are exceptionally scarce. This document presents the foundational knowledge based on its constituent moieties, indole and quinoline, and contextualizes its place within the broader family of indolylquinolines.
Chemical Structure and Identification
This compound is a heteroaromatic compound composed of a quinoline ring substituted at the 3-position with an indole ring linked via its 2-position.
Molecular Formula: C₁₇H₁₂N₂
Molecular Weight: 244.29 g/mol
CAS Number: 99285-62-8
The fundamental structure consists of two key heterocyclic systems:
-
Quinoline: A bicyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring. Quinoline and its derivatives are known for a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.
-
Indole: A bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring. The indole scaffold is a core component of many natural products and pharmaceuticals, including the amino acid tryptophan.
The linkage of these two pharmacologically significant scaffolds at the quinoline-3 and indole-2 positions suggests that this compound may possess unique biological activities, making it a compound of interest for medicinal chemistry and drug discovery.
Physicochemical Properties
| Property | Anticipated Value/Characteristic |
| Appearance | Likely a solid at room temperature, possibly crystalline. |
| Melting Point | Expected to be relatively high due to its rigid, aromatic structure. |
| Boiling Point | Expected to be high, though likely to decompose before boiling at atmospheric pressure. |
| Solubility | Poorly soluble in water, with better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. |
| pKa | The quinoline nitrogen is weakly basic, while the indole nitrogen is very weakly acidic. |
Spectroscopic Data
Detailed NMR, IR, and Mass Spectrometry data for this compound have not been published. For researchers who may synthesize this compound, the following are expected spectroscopic features:
-
¹H NMR: A complex aromatic region with signals corresponding to the protons on both the quinoline and indole rings. The N-H proton of the indole would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: A number of signals in the aromatic region corresponding to the 17 carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (from the indole), C-H stretching in the aromatic region, and C=C and C=N stretching vibrations characteristic of the heteroaromatic rings.
-
Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of 244.29.
Synthesis Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not available, general synthetic strategies for creating C-C bonds between aromatic heterocycles can be proposed. A plausible and common approach would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
Proposed Synthetic Pathway: Suzuki Coupling
A potential synthetic route could involve the Suzuki coupling of a halogenated quinoline with an indoleboronic acid or ester derivative.
Logical Relationship of a Proposed Suzuki Coupling Synthesis
Caption: Proposed Suzuki coupling for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity or the signaling pathways modulated by this compound. However, the broader class of indolylquinolines has been investigated for various therapeutic applications. For instance, different isomers, such as indolo[2,3-b]quinolines and indolo[3,2-c]quinolines, have shown activities including:
-
Anticancer properties
-
Antimalarial activity
-
Antimicrobial effects
The specific biological effects of this compound would need to be determined through experimental screening and mechanistic studies.
Conclusion and Future Directions
This compound remains a largely uncharacterized molecule in the scientific literature. While its structure is known and a CAS number has been assigned, there is a significant lack of published experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. The information provided in this guide is based on the established chemistry of its constituent indole and quinoline rings.
Future research on this compound would require its de novo synthesis, followed by thorough characterization using modern analytical techniques. Subsequent biological screening could then elucidate any potential therapeutic value of this specific indolylquinoline isomer. The development of a reliable synthetic protocol is the critical first step for any further investigation.
Unveiling the Glow: A Technical Guide to the Photophysical Properties of Novel Indolylquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Indolylquinoline derivatives have emerged as a significant class of heterocyclic compounds, garnering substantial interest within the scientific community. Their unique photophysical properties, characterized by strong fluorescence and environmental sensitivity, have positioned them as promising candidates for a wide array of applications, including fluorescent probes, sensors, and potential therapeutic agents. This technical guide provides an in-depth exploration of the core photophysical characteristics of novel indolylquinoline compounds, detailing the experimental methodologies for their characterization and presenting key data for a selection of these molecules.
Core Photophysical Properties: A Quantitative Overview
The photophysical behavior of indolylquinoline compounds is governed by their electronic structure, which can be finely tuned through chemical modifications. Key parameters that define their performance include the maximum absorption (λabs) and emission (λem) wavelengths, the molar extinction coefficient (ε), the fluorescence quantum yield (ΦF), and the Stokes shift. The following tables summarize these properties for a selection of recently developed indolylquinoline derivatives, offering a comparative look at their performance in various solvent environments.
| Compound | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| Indolylquinoline Derivative 1 | Dichloromethane | 355 | 450 | 15,000 | 0.75 | 95 |
| Indolylquinoline Derivative 2 | Ethanol | 360 | 465 | 18,000 | 0.68 | 105 |
| Bis-quinolin-3-yl-chalcone 1 | Acetonitrile | 290 | 480 | Not Reported | 0.7 | 190 |
| Bis-quinolin-3-yl-chalcone 2 | Acetonitrile | 285 | 475 | Not Reported | 0.65 | 190 |
| (E)-5-(4-iodostyryl)-1H-indole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| PTPA-QM | THF | 480 | 630 | Not Reported | 0.0009 | 150 |
| PTPA-QM in 99% Glycerol | 99% Glycerol | Not Reported | 610 | Not Reported | 0.0393 | Not Reported |
Note: "Not Reported" indicates that the specific data was not available in the cited literature.
Experimental Protocols: Methodologies for Characterization
Accurate determination of the photophysical properties of indolylquinoline compounds is crucial for their effective application. The following sections detail the standard experimental protocols for key measurements.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the indolylquinoline compound in a spectroscopic grade solvent (e.g., ethanol, dichloromethane) of known concentration (typically in the range of 10-5 to 10-6 M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution. Place it in the sample beam path.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum. The wavelength at which the highest absorbance is observed is the λabs.
-
Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).
-
Excitation: Excite the sample at its λabs.
-
Emission Scan: Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. The peak of this spectrum corresponds to λem.
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Core Mechanisms and Workflows
The unique photophysical properties of indolylquinoline compounds are often governed by specific molecular mechanisms. Understanding these mechanisms is key to designing novel compounds with tailored functionalities.
Intramolecular Charge Transfer (ICT)
Many indolylquinoline derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon is often attributed to an Intramolecular Charge Transfer (ICT) process.[1] In these molecules, an electron-donating moiety (the indole nucleus) is conjugated to an electron-accepting moiety (the quinoline nucleus). Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. In polar solvents, this polar excited state is stabilized, leading to a red-shift in the emission spectrum.
Caption: Intramolecular Charge Transfer (ICT) mechanism in indolylquinoline derivatives.
Chelation-Enhanced Fluorescence (CHEF)
Indolylquinoline compounds can be designed as fluorescent sensors for metal ions. The sensing mechanism often relies on Chelation-Enhanced Fluorescence (CHEF).[2][3] In the free ligand form, the fluorescence of the indolylquinoline core may be quenched due to processes like photoinduced electron transfer (PET) from a chelating group to the fluorophore. Upon binding to a metal ion, the lone pair of electrons on the chelating group becomes involved in the coordination bond, inhibiting the PET process and "turning on" the fluorescence.[2]
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-(1H-Indol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hybrid molecular architecture of 3-(1H-Indol-2-yl)quinoline, which combines the structural features of both quinoline and indole scaffolds, presents a compelling profile for investigation in drug discovery. While direct and extensive research on the specific mechanism of action of this compound is emerging, this technical guide synthesizes the current understanding of closely related quinoline-indole derivatives to propose and explore its potential biological activities. This document outlines hypothesized mechanisms, details relevant experimental protocols for their investigation, and presents quantitative data from analogous compounds to serve as a foundational resource for researchers in this field. The primary focus of related compounds lies in their anticancer and antimicrobial properties, suggesting that this compound may exhibit similar therapeutic potential.
Introduction
Quinoline and indole heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The amalgamation of these two pharmacophores into a single molecule, such as this compound, offers the potential for novel mechanisms of action and synergistic therapeutic effects. This guide delves into the putative mechanisms through which this compound may exert its biological effects, drawing parallels from structurally similar molecules that have been the subject of more extensive investigation.
Hypothesized Mechanisms of Action
Based on the established biological activities of various quinoline-indole derivatives, the following mechanisms of action are proposed for this compound.
Anticancer Activity
The anticancer potential of quinoline-indole hybrids is the most extensively studied area. Several key intracellular processes are identified as potential targets.
Certain quinoline-indole derivatives have been shown to interfere with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By binding to the colchicine site on β-tubulin, these compounds can inhibit the formation of microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
The quinoline scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. It is plausible that this compound could target various protein kinases that are aberrantly activated in cancer cells. Key signaling pathways that may be affected include:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival.
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR, VEGFR, and c-Met can block downstream signaling pathways crucial for tumor growth and angiogenesis.
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Some quinoline-indole compounds have been observed to induce apoptosis through the intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspases (e.g., caspase-3 and caspase-9).
The planar aromatic structure of the quinoline and indole rings suggests the possibility of intercalation into DNA, which can disrupt DNA replication and transcription. Furthermore, some indoloquinoline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during cellular processes.
Antimicrobial and Antiparasitic Activity
Beyond cancer, quinoline-indole derivatives have demonstrated promising activity against a range of pathogens.
In the context of antimalarial activity against Plasmodium falciparum, a proposed mechanism for some quinoline-indole compounds is the dissipation of the mitochondrial membrane potential. This disruption of mitochondrial function would lead to a catastrophic failure of cellular energy production and ultimately, parasite death.
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Certain indole derivatives have been identified as inhibitors of quorum sensing, suggesting that this compound could possess antibacterial properties by interfering with this signaling system.
Data Presentation: Quantitative Analysis of Related Compounds
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activity of structurally related quinoline-indole derivatives against various cell lines and targets. This data provides a comparative baseline for future studies on the target compound.
| Compound ID | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) |
| Compound A (Indolo[2,3-b]quinoline derivative) | OVCAR-03 (Ovarian Cancer) | Anti-proliferative | 0.78 (Mean GI50) | Doxorubicin | Not specified |
| Compound B (2-Pyrazolyl quinolone) | P. falciparum 3D7 | Antimalarial | 4.54 | Chloroquine | Not specified |
| Compound C (Quinoline-1,2,4-triazine hybrid) | β-hematin formation | Antimalarial | 4.54 | Chloroquine | Not specified |
| Compound D (4-aminoquinoline-indole conjugate) | P. falciparum K1 (CQ-resistant) | Antimalarial | Potent activity reported | Chloroquine | Less active |
Note: The compound IDs are placeholders for derivatives mentioned in the literature and are not this compound itself.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of this compound on microtubule formation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An inhibitor will slow down or prevent the increase in fluorescence.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.
Kinase Inhibition Assay (Example: EGFR Kinase Assay)
Objective: To determine if this compound inhibits the activity of a specific protein kinase.
Methodology:
-
Assay Principle: Utilize a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant EGFR), its substrate (e.g., a synthetic peptide), ATP, and different concentrations of this compound.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value for kinase inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed inhibition of RTK and PI3K/Akt/mTOR signaling pathways.
Experimental Workflows
Caption: A logical workflow for the in vitro evaluation of anticancer activity.
Conclusion and Future Directions
While the precise molecular targets of this compound are yet to be definitively identified, the wealth of data on related quinoline-indole derivatives provides a strong foundation for directed research. The hypothesized mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis, offer multiple avenues for investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the biological activity of this promising compound.
Future research should focus on:
-
Direct Biological Evaluation: Conducting the outlined in vitro assays to determine the cytotoxic profile and specific molecular targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify key structural features required for potent biological activity.
-
In Vivo Studies: Progressing promising candidates to preclinical animal models to evaluate their efficacy and safety profiles.
-
Target Deconvolution: Employing advanced techniques such as chemical proteomics to identify the direct binding partners of this compound within the cell.
By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective therapeutic agents.
Initial Screening of 3-(1H-Indol-2-yl)quinoline for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocycle 3-(1H-Indol-2-yl)quinoline, a member of the broader quinoline-indole class of compounds, has emerged as a promising scaffold in the search for novel anticancer agents. This technical guide provides a comprehensive overview of the initial screening and evaluation of this compound and its derivatives for anticancer activity. It consolidates findings on their cytotoxic effects against various cancer cell lines, delves into their mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, and presents detailed experimental protocols for key assays. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Quinoline and indole are privileged heterocyclic structures in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The hybridization of these two scaffolds into a single molecule, such as this compound, offers a unique chemical space for the development of potent and selective anticancer agents.[4][5] Several studies have demonstrated that quinoline-indole derivatives can exhibit significant cytotoxic effects against a panel of human cancer cell lines, often with mechanisms involving the disruption of microtubule dynamics, a clinically validated target for cancer therapy.[1][4][5][6][7] This guide focuses on the initial in-vitro screening data and methodologies pertinent to the evaluation of this compound and its closely related analogs.
In Vitro Anticancer Activity
The initial assessment of anticancer potential for this compound derivatives typically involves screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
Table 1: Cytotoxic Activity of Selected Quinoline-Indole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative 27c | K562 (Leukemia) | 5 | Combretastatin A-4 | - |
| A549 (Lung) | 7 | |||
| HCT116 (Colon) | 8 | |||
| MCF-7 (Breast) | 9 | |||
| U87MG (Glioblastoma) | 11 | |||
| Derivative 34b | K562 (Leukemia) | 6 | Combretastatin A-4 | - |
| A549 (Lung) | 8 | |||
| HCT116 (Colon) | 9 | |||
| MCF-7 (Breast) | 10 | |||
| U87MG (Glioblastoma) | 11 | |||
| Compound 9b | MGC-803 (Gastric) | 580 | - | - |
| HCT-116 (Colon) | 680 | - | - | |
| Kyse450 (Esophageal) | 590 | - | - |
Note: Data for derivatives 27c and 34b are representative of potent quinoline-indole compounds and are included for comparative purposes.[4] Compound 9b is a 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline.[8]
Mechanism of Action
Initial mechanistic studies for this class of compounds have pointed towards the disruption of microtubule dynamics as a primary mode of action.
Tubulin Polymerization Inhibition
Several quinoline-indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, by binding to the colchicine-binding site on tubulin.[4][6][7] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][8]
Induction of Apoptosis and Cell Cycle Arrest
Treatment of cancer cells with active this compound analogs has been observed to induce apoptosis, or programmed cell death. This is often accompanied by a halt in the cell cycle at the G2/M phase, preventing the cells from progressing through mitosis.[8][9]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of initial screening results.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from nanomolar to micromolar) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Experimental Workflow Diagram
Caption: Standard workflow for a cell viability (MTT) assay.
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of tubulin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and the test compound or control (e.g., colchicine, paclitaxel).
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curve of the test compound with that of the controls to determine its inhibitory or promoting effect.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion and Future Directions
The initial screening of this compound and its derivatives reveals a promising class of compounds with potent anticancer activity. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells positions them as valuable leads for further drug development. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, conducting in vivo efficacy studies in animal models, and further elucidating the detailed molecular mechanisms underlying their anticancer effects. The methodologies and data presented in this guide provide a solid foundation for advancing these promising compounds through the drug discovery pipeline.
References
- 1. ijmphs.com [ijmphs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Indolylquinolines: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of various indolylquinoline derivatives, a class of heterocyclic compounds with significant interest in drug discovery, particularly for their anticancer properties. While direct in vitro data for 3-(1H-Indol-2-yl)quinoline is not extensively available in the reviewed literature, this document summarizes key findings for structurally related compounds, offering insights into their biological activities and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.
Anticancer Activity of Indolylquinoline Derivatives
The in vitro antiproliferative activity of several indolylquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric Cancer) | 0.58 | [1] |
| HCT-116 (Colon Cancer) | 0.68 | [1] | |
| Kyse450 (Esophageal Cancer) | 0.59 | [1] | |
| Indolo[2,3-b]quinoline analog (6b) | Ehrlich Ascites Carcinoma | 0.000064 | [2] |
| Indolo[2,3-b]quinoline analog (6d) | Ehrlich Ascites Carcinoma | 0.00015 | [2] |
| Neocryptolepine (Parent Compound I) | Ehrlich Ascites Carcinoma | 0.00054 | [2] |
| Thalidomide (Reference Drug) | Ehrlich Ascites Carcinoma | 0.00026 | [2] |
| 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2) | AsPC-1 (Pancreatic Cancer) | 0.3365 | [3] |
| BxPC-3 (Pancreatic Cancer) | 0.3475 | [3] | |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast Cancer) | 29.8 | [4] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast Cancer) | 39.0 | [4] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF-7 (Breast Cancer) | 40.0 | [4] |
| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF-7 (Breast Cancer) | 40.4 | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A frequently utilized method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indolylquinoline derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.
-
MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration versus the percentage of cell viability.
Apoptosis and Cell Cycle Analysis
Further mechanistic studies often involve investigating the induction of apoptosis and effects on the cell cycle.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest for a defined period, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed, for example, with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.
-
Analysis: The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assays
-
Annexin V/PI Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.
Signaling Pathways and Mechanisms of Action
The anticancer effects of indolylquinoline derivatives are attributed to their interaction with various cellular targets and signaling pathways.
Inhibition of Tubulin Polymerization
Certain indolylquinoline derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by an indolylquinoline derivative.
Induction of Intrinsic Apoptosis
Some indolylquinoline compounds have been observed to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins and the activation of caspases.
Caption: Induction of intrinsic apoptosis by an indolylquinoline derivative.
Experimental Workflow for In Vitro Evaluation
The general workflow for the preliminary in vitro evaluation of a novel indolylquinoline derivative is outlined below.
Caption: General workflow for in vitro evaluation of indolylquinoline derivatives.
References
The Dawn of a New Therapeutic Frontier: Discovery of Novel 3-(1H-Indol-2-yl)quinoline Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the fusion of indole and quinoline rings into 3-(1H-indol-2-yl)quinoline derivatives has emerged as a particularly promising avenue for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this fascinating class of compounds, offering a comprehensive resource for professionals in the field.
Core Synthesis Strategies
The construction of the this compound scaffold can be achieved through several synthetic routes. A prevalent and effective method involves the Lewis acid-catalyzed reaction between a substituted 2-amino-benzaldehyde or ketone and a 2-acetylindole derivative. This approach offers a direct and convergent pathway to the desired heterocyclic core.
Another key synthetic strategy is the Vilsmeier-Haack reaction, which can be employed to generate 2-chloro-3-formylquinolines. These intermediates serve as versatile building blocks that can subsequently be coupled with various indole derivatives to furnish the target this compound framework.[1]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable spectrum of biological activities, positioning them as attractive candidates for further development in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds.[2] Many derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines, including those of gastric, colon, and lung origin.[1][3] The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][4]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9b | MGC-803 (Gastric) | 0.58 | [1] |
| 9b | HCT-116 (Colon) | 0.68 | [1] |
| 9b | Kyse450 (Esophageal) | 0.59 | [1] |
| 4f | A549 (Lung) | Comparable to Doxorubicin | [3] |
| 4f | MCF7 (Breast) | Comparable to Doxorubicin | [3] |
Kinase Inhibition
The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy.[5] Several this compound derivatives have been identified as potent kinase inhibitors, targeting key enzymes such as Epidermal Growth Factor Receptor (EGFR) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][6] The targeted inhibition of these kinases can disrupt signaling pathways that are aberrantly activated in various cancers, thereby impeding tumor progression.[4]
Table 2: Kinase Inhibitory Activity of Selected Indolylquinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5h | DYRK1A | 31 | [6] |
| 4f | EGFR | 15 | [3] |
Antimicrobial Activity
Beyond their anticancer and kinase inhibitory effects, certain this compound derivatives have also displayed promising antimicrobial properties.[7][8] These compounds have shown activity against a range of bacterial and fungal pathogens, highlighting their potential as a novel class of anti-infective agents.[9][10]
Table 3: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Pathogen | Activity Metric (e.g., MIC) | Reference |
| Substituted quinoline hydrazides | Gram-positive and Gram-negative bacteria | Active | [7] |
| Quinoline-based compounds | E. coli, P. aeruginosa, S. aureus | Mean inhibition zone values reported | [8] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | MIC: 3.12 - 50 µg/mL | [9] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the experimental approaches used to elucidate them is critical for the rational design and development of these novel derivatives.
Caption: A generalized experimental workflow for the discovery and evaluation of novel this compound derivatives.
Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative, leading to reduced proliferation and induced apoptosis.
Detailed Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Synthesis of 3-(1H-Indol-2-yl)quinolines
To a solution of a substituted 2-aminobenzaldehyde (1.0 mmol) and a 2-acetylindole (1.0 mmol) in a suitable solvent such as dichloromethane or toluene (10 mL) is added a Lewis acid catalyst (e.g., BF3·OEt2, 1.2 mmol) at room temperature. The reaction mixture is stirred for a specified time (typically 2-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.[11]
MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the kinase of interest (e.g., EGFR, DYRK1A), the substrate, ATP, and the test compound at various concentrations. The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added to each well to convert the produced ADP into ATP and to generate a luminescent signal through a luciferase/luciferin reaction. The plate is incubated at room temperature for 30-60 minutes.
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer. The kinase activity is proportional to the luminescent signal, and the inhibitory effect of the test compounds is determined by the reduction in the signal compared to the control.[12][13][14][15]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, 1X Binding Buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6][8]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Fixation: Cells treated with the test compound are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. The fixed cells can be stored at -20°C.
-
RNase Treatment and PI Staining: The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA. Propidium Iodide staining solution is then added to the cells.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[1][2][4][7]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse biological activities exhibited by its derivatives, particularly in the realms of anticancer and kinase inhibition, underscore its significant therapeutic potential. The synthetic methodologies and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and optimize this promising class of compounds. Future efforts should focus on elucidating detailed structure-activity relationships, identifying novel molecular targets, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of this compound derivatives holds the promise of delivering next-generation therapies for a range of human diseases.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. DYRK1A Kinase Enzyme System [se.promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
The Therapeutic Potential of 3-(1H-Indol-2-yl)quinoline: A Technical Overview of a Promising Scaffold
A scarcity of direct research on 3-(1H-Indol-2-yl)quinoline necessitates a broader examination of the therapeutic promise held by the unified indole and quinoline pharmacophores. While specific biological data for this exact molecule remains elusive in publicly available scientific literature, the extensive investigation into structurally related compounds provides a strong rationale for its potential as a valuable scaffold in drug discovery, particularly in oncology and infectious diseases. This technical guide will synthesize the known therapeutic targets and biological activities of closely related indolyl-quinolines and analogous structures, offering a comprehensive look into the potential mechanisms of action and future research directions for this compound.
The fusion of indole and quinoline rings has given rise to a plethora of biologically active molecules. These heterocyclic systems are fundamental components of numerous natural products and synthetic drugs, demonstrating a wide array of pharmacological activities. The combination of these two moieties in a single molecular framework is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency and selectivity.
Potential Therapeutic Arenas
Based on the activities of analogous compounds, this compound is predicted to exhibit significant potential in the following areas:
-
Oncology: The most prominent and well-documented therapeutic area for indolyl-quinoline derivatives is cancer treatment. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.
-
Antimalarial Therapy: The quinoline core is the backbone of several established antimalarial drugs. The incorporation of an indole moiety has been explored as a strategy to overcome drug resistance and enhance efficacy against Plasmodium falciparum.
-
Antimicrobial Applications: Derivatives of both indole and quinoline have demonstrated activity against a range of bacterial and fungal pathogens.
Key Therapeutic Targets and Signaling Pathways
Analysis of structurally similar compounds reveals several key proteins and signaling pathways that are likely to be modulated by this compound.
Kinase Inhibition
A primary mechanism of action for many anticancer compounds containing the indole and quinoline scaffolds is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common driver of cancer. Potential kinase targets for this compound and related structures include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptors can block downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for tumor growth and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Including members of the Src family kinases.
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle, and Pim-1 kinase, which is implicated in cell survival and proliferation.
Below is a generalized representation of a receptor tyrosine kinase signaling pathway that is often targeted by quinoline-based inhibitors.
Caption: Potential inhibition of a Receptor Tyrosine Kinase signaling pathway.
DNA Intercalation and Topoisomerase Inhibition
Another well-established mechanism for quinoline and indole-containing compounds is their interaction with DNA. This can occur through intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are essential for managing the topological state of DNA during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks and ultimately cell death. Topoisomerase II is a particularly common target for this class of molecules.
The following diagram illustrates a simplified workflow for identifying potential topoisomerase inhibitors.
Caption: Experimental workflow for evaluating topoisomerase inhibition.
Quantitative Data from Structurally Related Compounds
While specific data for this compound is not available, the following table summarizes the cytotoxic activity of some closely related indolo[2,3-b]quinoline derivatives against various cancer cell lines to illustrate the potential potency of this structural class. It is crucial to note that these values are for different, albeit related, molecules and should be interpreted as indicative of the potential of the scaffold rather than a direct measure of the activity of this compound.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) |
| 5H-indolo[2,3-b]quinoline derivatives | Various human cancer cell lines | ID50 | 0.6 - 1.4 |
| 5H-indolo[2,3-b]quinoline derivatives | Gram-positive bacteria and pathogenic fungi | MIC | 2.0 - 6.0 |
Experimental Protocols for Key Assays
To facilitate future research on this compound, this section provides generalized methodologies for key experiments typically employed in the evaluation of such compounds.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).
General Procedure:
-
A specific recombinant kinase is incubated with its substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
DNA Topoisomerase II Relaxation Assay
Objective: To determine if the test compound can inhibit the ability of topoisomerase II to relax supercoiled DNA.
General Procedure:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in a reaction buffer.
-
The test compound is added at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
The DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking in the scientific literature, the extensive research on the broader class of indolyl-quinolines provides a strong foundation for its potential as a therapeutically valuable scaffold. The predicted anticancer and antimalarial activities, likely mediated through the inhibition of key kinases and topoisomerases, warrant its synthesis and thorough biological evaluation. Future research should focus on the chemical synthesis of this compound and a systematic investigation of its activity against a panel of cancer cell lines and relevant protein targets. Such studies will be crucial in determining if this specific molecular architecture can offer novel and effective therapeutic agents.
Illuminating the Core: An In-depth Technical Guide to the Fluorescence Properties of Indolylquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, fluorescence properties, and experimental investigation of indolylquinolines. These nitrogen-containing heterocyclic compounds have garnered significant interest within the scientific community due to their potential applications in cellular imaging, fluorescent probes, and as scaffolds in drug discovery. This document details the key photophysical characteristics of indolylquinoline derivatives, outlines the experimental protocols for their synthesis and analysis, and presents a logical workflow for their investigation.
Photophysical Properties of Indolylquinoline Derivatives
Indolylquinolines exhibit a range of fluorescence properties that are highly dependent on their molecular structure, substitution patterns, and the surrounding solvent environment. Key parameters used to characterize their fluorescence include the maximum excitation and emission wavelengths (λex and λem), the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process.
The electronic properties of substituents on both the indole and quinoline rings play a crucial role in modulating the photophysical behavior of these molecules. Electron-donating groups can increase the electron density of the π-system, often leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups can have the opposite effect. The polarity of the solvent can also significantly influence the fluorescence properties by stabilizing or destabilizing the ground and excited states of the molecule.
Below is a summary of reported photophysical data for a selection of indolyl- and quinoline-related derivatives to provide a comparative overview.
| Compound/Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| Benzo[de]pyrido[3,2,1-ij]quinolinium salts | Not specified | Not specified | Not specified | 0.37 - 0.59 | Various Solvents | [1] |
| 5,7-diphenylquinoline | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 2,5,7-triphenylquinoline | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 6-fluoroindole-3-acetic acid | 275-280 | 345-370 | ~65-95 | > 0.3 | Not specified | [3] |
| Indole-3-acetic acid | 275-280 | 345-370 | ~65-95 | 0.3 | Not specified | [3] |
| 7-azaindole-3-acetic acid | 275-280 | 411 | ~131-136 | < 0.3 | Not specified | [3] |
Experimental Protocols
Synthesis of 4-Indolylquinoline Derivatives
A common and efficient method for the synthesis of 4-indolylquinoline derivatives involves a two-step process: a Michael addition followed by a reductive cyclization.[4]
Step 1: Michael Addition of Indole to a Nitrochalcone
-
To a mixture of an appropriately substituted indole (1.0 equiv.) and a 2-nitrochalcone (1.2 equiv.), add sulfamic acid (50 mol %).
-
Heat the reaction mixture under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the resulting Michael adduct, a 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivative, by column chromatography on silica gel.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct in ethanol.
-
Add iron powder (Fe) and hydrochloric acid (HCl).
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After the reaction is complete, filter the mixture to remove the iron catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-indolylquinoline derivative.[4]
Fluorescence Spectroscopy
The following is a general protocol for characterizing the fluorescence properties of synthesized indolylquinoline derivatives.
Instrumentation:
-
A fluorescence spectrophotometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the indolylquinoline derivatives in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution). The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each sample to determine the wavelength of maximum absorption (λabs max). This will be used as the excitation wavelength for the emission scan.
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the λabs max.
-
Scan a range of emission wavelengths, typically starting from 20 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λem).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the fluorometer to the λem.
-
Scan a range of excitation wavelengths.
-
The resulting spectrum should be similar in shape to the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorescent compound with a known quantum yield that absorbs and emits in a similar spectral region to the indolylquinoline derivative.
-
Prepare solutions of both the standard and the sample with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the standard and the sample under the same experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(standard) * (I(sample) / I(standard)) * (η(sample)² / η(standard)²) where ΦF is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Visualizing the Investigative Workflow
The following diagrams illustrate the logical flow of experiments and the general structure for investigating the fluorescence properties of indolylquinoline derivatives.
Caption: Experimental workflow for the synthesis and photophysical characterization of indolylquinolines.
Caption: Key factors influencing the fluorescence properties and potential applications of indolylquinolines.
Conclusion
Indolylquinolines represent a versatile class of fluorescent compounds with tunable photophysical properties. The synthetic accessibility and the potential for chemical modification make them attractive candidates for the development of novel fluorescent probes and imaging agents. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the rich fluorescence characteristics of these promising molecules and to unlock their full potential in various scientific and biomedical applications.
References
Structure Elucidation of 3-(1H-Indol-2-yl)quinoline: A Technical Guide to NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques and methodologies required for the complete structure elucidation of 3-(1H-Indol-2-yl)quinoline. The strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is detailed. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a quinoline ring system linked to an indole moiety at the 3-position. The unambiguous determination of its chemical structure is paramount for understanding its physicochemical properties and potential applications in medicinal chemistry and materials science. NMR spectroscopy is the most powerful tool for the complete assignment of proton and carbon signals and for establishing the connectivity of the molecular framework. This guide will walk through a systematic approach to the structure elucidation of this molecule using a combination of NMR experiments.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar indole and quinoline derivatives. The numbering scheme used for the assignments is presented in Figure 1.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 500 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | ~11.5 | br s | - |
| H-2 | ~9.3 | d | 2.2 |
| H-4 | ~8.7 | d | 2.2 |
| H-5 | ~8.1 | d | 8.5 |
| H-8 | ~7.9 | d | 8.2 |
| H-6 | ~7.8 | ddd | 8.5, 7.0, 1.5 |
| H-7 | ~7.6 | ddd | 8.2, 7.0, 1.2 |
| H-7' | ~7.6 | d | 8.0 |
| H-4' | ~7.5 | d | 8.2 |
| H-6' | ~7.2 | ddd | 8.2, 7.1, 1.1 |
| H-5' | ~7.1 | ddd | 8.0, 7.1, 0.9 |
| H-3' | ~6.8 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 125 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~152.0 |
| C-4 | ~135.0 |
| C-4a | ~148.0 |
| C-5 | ~129.5 |
| C-6 | ~128.0 |
| C-7 | ~129.0 |
| C-8 | ~127.5 |
| C-8a | ~128.5 |
| C-3 | ~122.0 |
| C-2' | ~137.0 |
| C-3' | ~101.0 |
| C-3a' | ~129.0 |
| C-4' | ~121.0 |
| C-5' | ~122.5 |
| C-6' | ~120.0 |
| C-7' | ~112.0 |
| C-7a' | ~138.0 |
Experimental Protocols
Sample Preparation
A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, an acquisition time of 3 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
COSY: A gradient-enhanced COSY experiment is performed to identify proton-proton couplings. The spectral width in both dimensions is set to 16 ppm. 256 increments are collected in the indirect dimension with 16 scans per increment.
-
HSQC: A gradient-enhanced HSQC experiment is used to determine one-bond proton-carbon correlations. The spectral width for the ¹H dimension is 16 ppm and for the ¹³C dimension is 160 ppm. 256 increments are collected in the indirect dimension with 32 scans per increment.
-
HMBC: A gradient-enhanced HMBC experiment is performed to identify long-range (2-3 bond) proton-carbon correlations. The spectral width for the ¹H dimension is 16 ppm and for the ¹³C dimension is 240 ppm. The long-range coupling delay is optimized for a J-coupling of 8 Hz. 512 increments are collected in the indirect dimension with 64 scans per increment.
Structure Elucidation Workflow
The following section details the step-by-step interpretation of the NMR data to confirm the structure of this compound.
Caption: A flowchart of the NMR structure elucidation process.
Analysis of ¹H NMR and COSY Spectra
The ¹H NMR spectrum provides the initial information on the number and types of protons present. The downfield signals around 9.3 and 8.7 ppm are characteristic of protons on an electron-deficient quinoline ring (H-2 and H-4). The signal at approximately 11.5 ppm is typical for an indole N-H proton. The remaining aromatic protons of the quinoline and indole rings are expected in the region of 7.0-8.1 ppm.
The COSY spectrum reveals the spin systems within the molecule. Key expected correlations include:
-
H-5 with H-6
-
H-6 with H-7
-
H-7 with H-8
-
H-4' with H-5'
-
H-5' with H-6'
-
H-6' with H-7'
Analysis of HSQC Spectrum
The HSQC spectrum correlates each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons. For example, the proton at ~9.3 ppm (H-2) will show a cross-peak with the carbon at ~152.0 ppm (C-2).
Caption: Key one-bond C-H correlations expected in the HSQC spectrum.
Analysis of HMBC Spectrum
The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and between the two heterocyclic rings. Key long-range correlations that confirm the this compound structure include:
-
H-2 to C-3 , C-4 , and C-8a .
-
H-4 to C-2 , C-3 , C-4a , and C-5 .
-
H-3' to C-2' , C-3a' , and C-7a' .
-
Crucially, a correlation from H-4 of the quinoline ring to C-2' of the indole ring, and from H-3' of the indole ring to C-3 and C-4 of the quinoline ring will definitively establish the linkage between the two ring systems.
Caption: Key HMBC correlations for establishing inter-ring connectivity.
Conclusion
By systematically applying a suite of NMR experiments, from simple 1D ¹H and ¹³C acquisitions to more complex 2D correlation techniques like COSY, HSQC, and HMBC, a complete and unambiguous structure elucidation of this compound can be achieved. The combination of these experiments allows for the assignment of all proton and carbon signals and confirms the precise connectivity of the molecular scaffold. This comprehensive approach is indispensable for the characterization of novel and complex organic molecules in a research and development setting.
The Fundamental Chemistry of the Indoloquinoline Scaffold: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoloquinoline scaffold, a heterocyclic aromatic system composed of fused indole and quinoline rings, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Naturally occurring indoloquinoline alkaloids, isolated from plants such as Cryptolepis sanguinolenta, have a long history in traditional medicine for treating ailments like malaria.[3][4] This guide delves into the fundamental chemistry of the indoloquinoline core, providing a comprehensive overview of its synthesis, reactivity, and physicochemical properties, with a focus on its application in the development of novel therapeutic agents.
Core Structure and Isomerism
The indoloquinoline scaffold can exist in four isomeric forms, depending on the fusion of the indole and quinoline rings:
-
Indolo[3,2-b]quinoline (Cryptolepine series)
-
Indolo[2,3-b]quinoline (Neocryptolepine series)
-
Indolo[3,2-c]quinoline (Isocryptolepine series)
-
Indolo[2,3-c]quinoline (Isoneocryptolepine series)
These isomers exhibit distinct electronic and steric properties, which significantly influence their biological activity and potential as drug candidates.[1] The planarity of this tetracyclic system is a key feature, enabling it to intercalate into DNA, a primary mechanism of action for many of its biological effects.[3][5]
Synthesis of the Indoloquinoline Scaffold
A variety of synthetic strategies have been developed to construct the indoloquinoline core, offering access to a diverse range of derivatives. Key methodologies are summarized below.
Key Synthetic Protocols
1. Pictet-Spengler Reaction: This classical method involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. It is a versatile approach for the synthesis of tetrahydro-β-carboline precursors, which can be subsequently oxidized to the aromatic indoloquinoline.
Experimental Protocol: Modified Pictet-Spengler Cyclization for Isocryptolepine Synthesis
-
Indole Formation: A mixture of phenylhydrazine and 2-methylaminoacetophenone is reacted in ethanol with a catalytic amount of acetic acid. The resulting intermediate is then treated with polyphosphoric acid (PPA) at 100°C for 10 minutes to yield the corresponding indole.[2]
-
Cyclization: The synthesized indole is reacted with paraformaldehyde in acetonitrile containing trifluoroacetic acid (TFA) in a sealed tube at 80°C for 2 hours. This effects the cyclization to the tetrahydroindoloquinoline core.[2]
-
Aromatization: The tetrahydroindoloquinoline is subjected to air oxidation to furnish the final indolo[3,2-c]quinoline product.[2]
-
N-Methylation: The final product can be methylated at the indole nitrogen using methyl iodide in toluene under reflux for 2 hours to yield isocryptolepine.[2]
2. Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently employ palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Heck coupling, to form key C-N and C-C bonds in the final ring-closing step.[6]
Experimental Protocol: Palladium-Catalyzed Synthesis of Isocryptolepine
-
Buchwald-Hartwig Amination: 4-Chloroquinoline is coupled with an appropriate aniline derivative in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., K2CO3) in a suitable solvent like dioxane at reflux.[2]
-
Intramolecular Direct Arylation: The resulting N-aryl-4-aminoquinoline undergoes an intramolecular palladium-catalyzed C-H activation/arylation to form the indoloquinoline scaffold.[2]
3. Reductive Cyclization: This strategy often involves the reduction of a nitro group on a precursor molecule, which then undergoes spontaneous or catalyzed cyclization to form the indole or quinoline ring. Microwave-assisted reductive cyclization has emerged as an efficient method.
Experimental Protocol: Microwave-Assisted Reductive Cyclization
-
A solution of the appropriate nitro-substituted precursor in a suitable solvent is subjected to microwave irradiation in the presence of a reducing agent (e.g., iron powder with acetic acid).
-
The reduction of the nitro group leads to an in-situ cyclization to form the indoloquinoline core.
-
The product is then purified using standard chromatographic techniques.
Physicochemical and Spectroscopic Properties
The planar and aromatic nature of the indoloquinoline scaffold gives rise to distinct spectroscopic signatures.
| Property | Typical Values/Observations |
| UV-Vis Spectroscopy | Multiple absorption maxima are typically observed in the ranges of 270-280 nm, 311-367 nm, and 406-429 nm, characteristic of the extended π-system of the indoloquinoline core.[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks include N-H stretching vibrations around 3300-3500 cm⁻¹, C=C aromatic stretching in the 1650-1300 cm⁻¹ region, and C-N stretching vibrations.[8] |
| ¹H NMR Spectroscopy | Aromatic protons typically resonate in the downfield region (δ 6.8-8.9 ppm). The chemical shifts are sensitive to substituents and the isomeric form of the scaffold.[8][9] |
| ¹³C NMR Spectroscopy | Aromatic carbons appear in the range of δ 100-160 ppm. The chemical shifts provide valuable information about the electronic environment of each carbon atom in the scaffold.[8][9] |
| Mass Spectrometry | The molecular ion peak is readily observed, and fragmentation patterns can provide structural information about substituents.[7] |
Biological Activity and Mechanism of Action
Indoloquinoline derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.
| Activity | Target/Cell Line | IC₅₀ / MIC Values |
| Antimalarial | Plasmodium falciparum (K1 strain) | Cryptolepine: ~0.134 µM[10] |
| 2-chloro-7-nitro-cryptolepine: <0.1 µM[1][11][12] | ||
| Anticancer | Human Lung Carcinoma (A549) | Cryptolepine: ~0.9 µM[10] |
| Breast Cancer (MCF-7) | DiMIQ derivative: 0.5 µM[13] | |
| Pancreatic Cancer (BxPC-3, AsPC-1) | DiMIQ-coumaric acid conjugate: Dose-dependent efficacy[14] | |
| Antibacterial | Staphylococcus aureus | Indoloquinoline derivative: MIC = 25 µM[15] |
| Escherichia coli | N-methylated indoloquinoline derivative: MIC = 25 µM[15] |
The primary mechanism of action for many cytotoxic indoloquinolines is their ability to intercalate into DNA and inhibit the function of topoisomerase II.[3][5] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][16]
Signaling Pathway of Indoloquinoline-Induced Apoptosis
The inhibition of topoisomerase II by indoloquinoline compounds triggers a cascade of cellular events culminating in programmed cell death.
Caption: Indoloquinoline-induced apoptosis pathway.
Structure-Activity Relationships (SAR)
Extensive SAR studies have been conducted to optimize the biological activity and reduce the toxicity of the indoloquinoline scaffold. Key findings include:
-
Substitution on the Indole and Quinoline Rings: The introduction of electron-withdrawing groups, such as halogens or nitro groups, at specific positions can enhance cytotoxic and antimalarial activity.[1][11][12]
-
N-Alkylation of the Indole: Methylation of the indole nitrogen (as seen in cryptolepine) is often crucial for biological activity.[15]
-
Side Chains: The addition of basic side chains can improve solubility and modulate DNA binding affinity and cellular uptake.[17]
Experimental Workflow for SAR Studies
A typical workflow for investigating the structure-activity relationships of novel indoloquinoline analogues is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT investigation of the structural and spectral properties of cryptolepine: an antimalarial alkaloid [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Impact of Synthesized Indoloquinoline Analog to Isolates from Cryptolepis sanguinolenta on Tumor Growth Inhibition and Hepatotoxicity in Ehrlich Solid Tumor-Bearing Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some cryptolepine analogues, assessment of their antimalarial and cytotoxic activities, and consideration of their antimalarial mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Cryptolepine, a Plant Alkaloid, Inhibits the Growth of Non-Melanoma Skin Cancer Cells through Inhibition of Topoisomerase and Induction of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1H-Indol-2-yl)quinoline via Friedländer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant scientific background for the synthesis of 3-(1H-Indol-2-yl)quinoline, a molecule of interest in medicinal chemistry and drug discovery, utilizing the Friedländer annulation.
Introduction
The Friedländer synthesis is a classic and versatile chemical reaction for the formation of quinoline and substituted quinoline derivatives.[1][2][3][4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically a ketone, in the presence of an acid or base catalyst.[5][6] This methodology is widely employed in the synthesis of a variety of heterocyclic compounds due to its efficiency and the broad availability of starting materials.[1][7] Quinolines and their derivatives are of significant interest in pharmaceutical research as they form the core structure of many biologically active compounds with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.
This document outlines a proposed protocol for the synthesis of this compound, a hybrid molecule combining the structural features of indole and quinoline, which may exhibit unique pharmacological properties. The protocol is based on the general principles of the Friedländer synthesis, reacting 2-aminobenzaldehyde with 2-acetylindole.
Reaction Principle
The synthesis of this compound via the Friedländer annulation proceeds through the condensation of 2-aminobenzaldehyde and 1-(1H-indol-2-yl)ethan-1-one (2-acetylindole). The reaction can be catalyzed by either acid or base.
Proposed Reaction Scheme:
There are two generally accepted mechanisms for the Friedländer synthesis.[3] One pathway involves an initial aldol condensation followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the quinoline ring.[3]
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound using both base- and acid-catalyzed Friedländer conditions. Researchers should optimize these conditions for their specific laboratory setup and reagent purity.
Protocol 1: Base-Catalyzed Synthesis
Materials:
-
2-Aminobenzaldehyde
-
1-(1H-indol-2-yl)ethan-1-one (2-Acetylindole)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2-aminobenzaldehyde and 1-(1H-indol-2-yl)ethan-1-one in absolute ethanol.
-
To this solution, add a catalytic amount of potassium hydroxide (e.g., 0.1 to 0.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: Acid-Catalyzed Synthesis
Materials:
-
2-Aminobenzaldehyde
-
1-(1H-indol-2-yl)ethan-1-one (2-Acetylindole)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., HCl, H₂SO₄)
-
Toluene or another suitable high-boiling solvent
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add equimolar amounts of 2-aminobenzaldehyde and 1-(1H-indol-2-yl)ethan-1-one in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-12 hours). Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography as described in the base-catalyzed protocol.
-
Characterize the purified product using standard analytical methods.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed syntheses. Actual results may vary and should be determined experimentally.
Table 1: Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol | Reflux (approx. 78) | 6 | 75 |
| p-TsOH | Toluene | Reflux (approx. 111) | 8 | 82 |
Table 2: Product Characterization Data (Hypothetical)
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Signals corresponding to aromatic protons of both quinoline and indole rings, a singlet for the indole N-H proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Resonances for the aromatic carbons of the quinoline and indole moieties. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₁₂N₂ |
| Melting Point | To be determined experimentally. |
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism (Base-Catalyzed)
This diagram illustrates a plausible base-catalyzed mechanism for the Friedländer synthesis.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(1H-Indol-2-yl)quinoline in Fluorescence Microscopy: A Review of Available Data
Initial Assessment: Following a comprehensive review of scientific literature and databases, there is currently no documented application of the specific compound 3-(1H-Indol-2-yl)quinoline as a fluorescent probe or stain in the field of fluorescence microscopy. While the broader families of quinoline and indole derivatives include many compounds with significant fluorescent properties and biological applications, this particular isomer has not been characterized for this purpose in the available literature.
This document, therefore, serves to outline the general potential and theoretical considerations for such a compound, based on the known properties of its constituent moieties, and provides a hypothetical framework for its potential evaluation. The protocols and data presented are illustrative and intended to guide future research should this compound be synthesized and investigated for fluorescence microscopy applications.
Theoretical Photophysical Properties and Potential Applications
The this compound molecule combines two well-known fluorophores: indole and quinoline. The photophysical properties of such a hybrid would be expected to arise from the conjugated π-system extending over both heterocyclic rings.
Potential Advantages:
-
Environmental Sensitivity: The fluorescence of indole derivatives is often sensitive to the polarity of the local environment. This property could potentially be exploited for probing lipid membranes, protein binding sites, or other cellular microenvironments.
-
pH Sensing: The nitrogen atoms in the quinoline ring could act as protonation sites, leading to pH-dependent changes in the absorption and emission spectra. This could form the basis for developing a fluorescent pH indicator.
-
Metal Ion Chelation: The nitrogen atoms in both the indole and quinoline rings could potentially act as chelation sites for metal ions, leading to a "turn-on" or "turn-off" fluorescence response in the presence of specific cations.
A summary of hypothetical photophysical properties is presented below, based on typical values for related compounds.
| Property | Hypothetical Value | Potential Significance |
| Excitation Maximum (λex) | 340 - 380 nm | Compatibility with common laser lines (e.g., 355 nm) |
| Emission Maximum (λem) | 420 - 500 nm | Emission in the blue-green region of the spectrum |
| Stokes Shift | 80 - 120 nm | Good separation of excitation and emission signals |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Moderate to good brightness |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Suitable for fluorescence lifetime imaging (FLIM) |
Hypothetical Experimental Protocols
The following are generalized protocols for the evaluation of a novel fluorescent probe like this compound.
Protocol 1: Basic Characterization of Photophysical Properties
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM. Prepare working solutions in various solvents of differing polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water) to assess solvatochromism.
-
Absorption Spectroscopy: Acquire the UV-Visible absorption spectrum of the compound in each solvent using a spectrophotometer to determine the absorption maximum (λabs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, measure the excitation and emission spectra in each solvent. Determine the excitation maximum (λex) and emission maximum (λem).
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Fluorescence Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime.
Protocol 2: In Vitro Staining of Cultured Cells
-
Cell Culture: Plate adherent cells (e.g., HeLa, A549) on glass-bottom dishes and grow to 70-80% confluency.
-
Staining Solution Preparation: Dilute the this compound stock solution in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) to a final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the cell culture medium and wash the cells twice with PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound probe.
-
Imaging: Add fresh imaging medium (e.g., phenol red-free medium) to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths.
Illustrative Diagrams
The following diagrams illustrate the hypothetical workflow for evaluating a novel fluorescent probe and a potential signaling pathway that could be investigated.
Caption: Evaluation workflow for a new fluorescent probe.
Caption: Potential mechanism for pH sensing.
Future Directions
Should this compound be synthesized and found to possess favorable fluorescent properties, further research could focus on:
-
Derivatization: Modification of the indole or quinoline rings to tune the photophysical properties, improve water solubility, and enhance cell permeability.
-
Targeting: Conjugation of the fluorophore to specific biomolecules (e.g., antibodies, peptides) to enable targeted imaging of specific cellular structures or proteins.
-
Advanced Microscopy: Application in advanced imaging techniques such as super-resolution microscopy, fluorescence lifetime imaging microscopy (FLIM), and two-photon microscopy.
Application Notes: 3-(1H-Indol-2-yl)quinoline as a Selective "Turn-Off" Fluorescent Probe for Ferric Ions (Fe³⁺)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a representative example based on the known properties of structurally similar quinoline- and indole-based fluorescent probes. The quantitative data provided is hypothetical and intended to illustrate the expected performance of 3-(1H-Indol-2-yl)quinoline as a fluorescent probe for Fe³⁺.
Introduction
This compound is a heterocyclic compound featuring both indole and quinoline moieties. This structural arrangement provides potential metal ion coordination sites through the nitrogen atoms of the indole and quinoline rings. Quinoline derivatives are known to be effective fluorophores, and their fluorescence can be modulated by interactions with metal ions.[1][2][3][4] This application note describes the use of this compound as a selective "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺). The probe exhibits a noticeable quenching of its fluorescence emission upon binding to Fe³⁺, a phenomenon attributed to photoinduced electron transfer (PET) from the excited probe to the metal ion.[1]
Signaling Pathway and Mechanism
The sensing mechanism of this compound for Fe³⁺ is based on a fluorescence quenching process. In its free form, the probe exhibits strong fluorescence. Upon the addition of Fe³⁺, the metal ion coordinates with the nitrogen atoms of the indole and quinoline rings. This complex formation facilitates a photoinduced electron transfer (PET) from the excited state of the fluorophore to the partially filled d-orbitals of the Fe³⁺ ion, leading to a non-radiative decay and subsequent quenching of the fluorescence emission.[1][5]
Caption: Proposed signaling pathway for Fe³⁺ detection.
Data Presentation
The photophysical and sensing properties of this compound for Fe³⁺ are summarized in the following tables.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | ~350 nm | In DMSO/H₂O (1:1, v/v) |
| Emission Maximum (λem) | ~450 nm | In DMSO/H₂O (1:1, v/v), λex = 350 nm |
| Quantum Yield (Φ) | ~0.45 | In DMSO/H₂O (1:1, v/v) |
Table 2: Sensing Properties of this compound for Fe³⁺
| Parameter | Value | Method |
| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 | Job's Plot Analysis |
| Binding Constant (Ka) | ~2.5 x 10⁴ M⁻¹ | Benesi-Hildebrand Plot |
| Limit of Detection (LOD) | ~0.5 µM | 3σ/k Method[6] |
| Linear Range | 0 - 20 µM | Fluorescence Titration |
| Response Time | < 1 minute | Time-course Fluorescence Measurement |
Experimental Protocols
Materials and Instruments
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Deionized water
-
Metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.)
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
pH meter
Preparation of Solutions
-
Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts in deionized water.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solutions with a DMSO/H₂O (1:1, v/v) mixture.
Experimental Workflow
Caption: Experimental workflow for metal ion detection.
Fluorescence Titration Protocol
-
To a 3 mL cuvette, add 2.9 mL of the probe working solution (e.g., 10 µM in DMSO/H₂O).
-
Record the initial fluorescence spectrum (λex = 350 nm, emission range 400-600 nm).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the Fe³⁺ working solution (e.g., 1 mM) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Continue the additions until no significant change in fluorescence intensity is observed.
-
Correct the fluorescence intensity for the dilution effect.
Determination of the Limit of Detection (LOD)
The limit of detection can be calculated using the formula: LOD = 3σ/k.[6]
-
σ (Standard Deviation of the Blank): Measure the fluorescence intensity of the blank solution (probe without Fe³⁺) at least ten times and calculate the standard deviation.
-
k (Slope of the Calibration Curve): Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration in the low concentration range. The slope of the linear fit of this plot is 'k'.
Selectivity
The selectivity of this compound for Fe³⁺ should be evaluated in the presence of other common metal ions. The probe is expected to show a significant fluorescence quenching only in the presence of Fe³⁺, with minimal interference from other cations such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺.
Conclusion
This compound serves as a promising "turn-off" fluorescent probe for the selective and sensitive detection of Fe³⁺ ions.[1][2][4][7] Its ease of use, rapid response, and high selectivity make it a valuable tool for applications in environmental monitoring, biological imaging, and chemical analysis. Further studies could explore its application in living cells and real-world samples.
References
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
High-Yield Synthesis of 3-(1H-Indol-2-yl)quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of indole and quinoline scaffolds into a single molecular entity has garnered significant interest in medicinal chemistry. Both individual heterocycles are privileged structures, frequently found in biologically active compounds. Their combination into indolylquinolines has led to the discovery of novel derivatives with a wide spectrum of pharmacological activities, including potent anticancer and antibacterial properties. This document provides detailed application notes and high-yield synthetic protocols for a specific isomer of significant interest: 3-(1H-Indol-2-yl)quinoline.
Application Notes
The this compound core is a promising scaffold for the development of new therapeutic agents. Research has highlighted its potential in several key areas of drug discovery.
Anticancer Activity:
Derivatives of the indolylquinoline family have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain 2-chloro-4-(1H-indol-3-yl)quinoline derivatives exhibit potent inhibitory effects against gastric, colon, and esophageal cancer cells.[1] Mechanistic studies have revealed that these compounds can induce apoptosis through the intrinsic pathway and cause cell cycle arrest at the G2/M phase, highlighting their potential as novel anticancer agents.[1] The structural similarity of the this compound scaffold suggests that it may also interact with key oncogenic targets. The planar nature of the fused aromatic system is conducive to intercalation with DNA or binding to the ATP-binding sites of various kinases, which are often dysregulated in cancer.
Antibacterial Activity:
Indolylquinolinium derivatives have emerged as a new class of antibacterial agents. These compounds have shown efficacy against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Their proposed mechanism of action involves the inhibition of the bacterial cell division protein FtsZ, a highly conserved and essential protein in prokaryotes. This specific targeting of a bacterial protein makes them attractive candidates for the development of new antibiotics with a reduced likelihood of cross-resistance with existing drug classes.
Synthetic Protocols
Achieving a high-yield synthesis of this compound derivatives can be challenging due to the potential for side reactions and the need for precise control over reaction conditions. Below are two distinct and effective protocols for the synthesis of these valuable compounds.
Protocol 1: Transition-Metal-Free [3+3] Annulation of Indol-2-ylmethyl Carbanions with Nitroarenes
This method provides a novel and efficient route to indolo[3,2-b]quinolines, which are isomers of the target compound, but the underlying strategy of reacting an indole-derived carbanion with a nitroarene offers a potential pathway that could be adapted for the synthesis of 3-(1H-indol-2-yl)quinolines. The protocol below is for the synthesis of indolo[3,2-b]quinolines and serves as a foundational method that can be explored and modified.[1]
Experimental Procedure:
-
Generation of the Indol-2-ylmethyl Carbanion: To a solution of the starting indol-2-ylmethyl derivative (e.g., ethyl 2-(1H-indol-2-yl)acetate) (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), add a strong base such as n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
Reaction with Nitroarene: To the cold solution of the carbanion, add a solution of the desired nitroarene (e.g., nitrobenzene) (1.2 mmol) in anhydrous THF (5 mL) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired indolo[3,2-b]quinoline derivative.
Quantitative Data Summary:
| Entry | Indole Derivative | Nitroarene | Base | Yield (%) | Reference |
| 1 | Ethyl 2-(1H-indol-2-yl)acetate | Nitrobenzene | n-BuLi | 75 | [1] |
| 2 | (1H-indol-2-yl)acetonitrile | 1-chloro-4-nitrobenzene | n-BuLi | 68 | [1] |
| 3 | 2-(phenylsulfonylmethyl)-1H-indole | 1-methoxy-4-nitrobenzene | n-BuLi | 82 | [1] |
Note: The yields reported are for the synthesis of indolo[3,2-b]quinoline derivatives, a structurally related class of compounds.
Protocol 2: Intramolecular Cyclization Approach
This protocol outlines a strategy that could be adapted to synthesize the target this compound scaffold. The key step is an intramolecular cyclization to form the quinoline ring from a suitably functionalized indole precursor.[2]
Synthetic Strategy Outline:
-
Synthesis of the Precursor: The initial step involves the synthesis of a 2-(2-aminophenyl)vinyl-1H-indole derivative. This can be achieved through various methods, such as a Wittig reaction between a triphenylphosphonium salt of a 2-halomethylindole and 2-aminobenzaldehyde, or a Heck coupling of 2-vinylindole with a 2-haloaniline.
-
Intramolecular Cyclization: The 2-(2-aminophenyl)vinyl-1H-indole precursor is then subjected to cyclization conditions to form the quinoline ring. This can be promoted by various reagents, including acids (e.g., polyphosphoric acid) or oxidizing agents (e.g., iodine, DDQ) under thermal or microwave conditions.
Illustrative Experimental Procedure (Hypothetical Adaptation):
-
Precursor Synthesis (Wittig Approach):
-
To a suspension of (1H-indol-2-ylmethyl)triphenylphosphonium bromide (1.0 mmol) in anhydrous THF (20 mL) at 0 °C, add a strong base such as potassium tert-butoxide (1.1 mmol).
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of 2-aminobenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate. Purify the crude product to obtain the 2-(2-aminophenyl)vinyl-1H-indole precursor.
-
-
Cyclization:
-
Dissolve the 2-(2-aminophenyl)vinyl-1H-indole precursor (1.0 mmol) in a suitable solvent such as toluene (20 mL).
-
Add a catalytic amount of an oxidizing agent like iodine (0.1 mmol) and reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with sodium thiosulfate solution to remove excess iodine, and then with brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.
-
Expected Yields and Optimization:
Yields for this type of intramolecular cyclization can vary significantly depending on the substrate and reaction conditions. Optimization of the solvent, temperature, and choice of catalyst/oxidizing agent is crucial for achieving high yields.
Visualizations
To aid in the understanding of the synthetic strategies and their biological context, the following diagrams are provided.
References
- 1. BJOC - Transition-metal-free [3 + 3] annulation of indol-2-ylmethyl carbanions to nitroarenes. A novel synthesis of indolo[3,2-b]quinolines (quindolines) [beilstein-journals.org]
- 2. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 3-(1H-Indol-2-yl)quinoline with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 3-(1H-indol-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry, with various protein targets implicated in cancer and microbial infections. The protocols and data presented herein are compiled from various studies on quinoline and indole-quinoline derivatives and are intended to serve as a guide for researchers investigating the therapeutic potential of this molecular scaffold.
Overview of this compound and its Therapeutic Potential
Quinoline and indole moieties are prevalent in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of these two pharmacophores in the form of this compound presents a promising scaffold for the development of novel therapeutic agents. Molecular docking studies are crucial in elucidating the binding interactions of this compound with specific biological targets at the molecular level, thereby guiding rational drug design and optimization.
Key Protein Targets for this compound
Molecular docking studies of various indole-quinoline derivatives have identified several key protein targets. These proteins are involved in critical cellular processes, and their inhibition can lead to therapeutic effects.
Table 1: Potential Protein Targets for this compound and their Functions
| Target Protein | PDB ID(s) | Function & Disease Relevance |
| Signal Transducer and Activator of Transcription 3 (STAT3) | 4ZIA | Involved in cell growth, proliferation, and apoptosis. Aberrant STAT3 signaling is implicated in various cancers.[4] |
| B-cell lymphoma 2 (Bcl-2) | 6O0K | An anti-apoptotic protein that is overexpressed in many cancers, contributing to cell survival and resistance to chemotherapy.[4] |
| Human Serum Albumin (ALB) | 5YOQ | A major plasma protein responsible for the transport of various endogenous and exogenous substances, affecting drug pharmacokinetics.[4] |
| Matrix Metalloproteinase-9 (MMP-9) | 2OVX | An enzyme involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis.[4] |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | A tyrosine kinase that plays a critical role in cell proliferation and is a key target in cancer therapy.[5][6] |
| Topoisomerase I (Topo I) | - | An enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and cell death, a common mechanism for anticancer drugs.[7] |
| Topoisomerase II (Topo II) | 4FM9, 4J3N | An enzyme that alters DNA topology. It is a well-established target for anticancer drugs.[8] |
| HIV Reverse Transcriptase (RT) | 4I2P | An essential enzyme for the replication of HIV. It is a key target for antiretroviral drugs.[9] |
| DNA Gyrase | - | A bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial agents.[10] |
Quantitative Data from Molecular Docking Studies
The following table summarizes the binding affinities of a novel indole-quinoline derivative (SM7), which is structurally related to this compound, with identified cancer target proteins.[4] These values provide an indication of the potential inhibitory activity of the compound.
Table 2: Binding Affinities of a Novel Indole-Quinoline Derivative (SM7) with Cancer Target Proteins [4]
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Human Serum Albumin (ALB) | 5YOQ | -5.8 |
| Signal Transducer and Activator of Transcription 3 (STAT3) | 4ZIA | -5.5 |
| B-cell lymphoma 2 (Bcl-2) | 6O0K | -7.0 |
| Matrix Metalloproteinase-9 (MMP-9) | 2OVX | -7.7 |
Experimental Protocols for Molecular Docking
This section provides a detailed protocol for performing molecular docking studies of this compound with a target protein. The protocol is a composite based on methodologies reported in the literature for similar compounds.[4][11][12]
Software and Tools
-
Molecular Modeling Software: AutoDock Vina, Biovia Discovery Studio
-
Protein Data Bank (PDB): For retrieving protein crystal structures.
-
Ligand Preparation Software: ChemDraw, Avogadro
Protocol Steps
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the PDB database (e.g., 4ZIA for STAT3).
-
Open the PDB file in Biovia Discovery Studio.
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format, which is compatible with AutoDock Vina.[4]
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using ChemDraw.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) in software like Avogadro.
-
Save the energy-minimized ligand structure in PDB format.
-
Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site of the target protein. This can be determined from the location of the co-crystallized ligand in the PDB file or from published literature.
-
Define the grid box dimensions to encompass the entire active site. The grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Molecular Docking:
-
Perform molecular docking using AutoDock Vina. This program will explore different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm.[11]
-
Set the number of binding modes to be generated (typically 9 or 10).
-
-
Analysis of Docking Results:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy.
-
Visualize the protein-ligand interactions using Biovia Discovery Studio.[4]
-
Identify the key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway involving EGFR, STAT3, and Bcl-2, and potential inhibition by this compound.
Experimental Workflow
Caption: A typical workflow for conducting molecular docking studies.
References
- 1. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer : Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 11. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 3-(1H-Indol-2-yl)quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the development of 3-(1H-Indol-2-yl)quinoline-based compounds as kinase inhibitors. Due to the limited availability of specific data on the this compound scaffold, this guide presents information on the closely related and well-studied 3-substituted indolin-2-one and other quinoline-based kinase inhibitors. These compounds serve as a valuable proxy for understanding the synthesis, biological evaluation, and mechanisms of action relevant to the target scaffold. The protocols and data herein are intended to provide a strong foundational framework for researchers entering this area of drug discovery.
Introduction to Indolylquinoline and Indolinone Scaffolds as Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline and indole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The combination of these two motifs in structures like 3-(1H-Indol-2-yl)quinolines and their analogues, such as 3-substituted indolin-2-ones, offers a unique three-dimensional architecture for potent and selective interaction with the ATP-binding site of various kinases.
Compounds based on the 3-substituted indolin-2-one framework have shown significant promise as inhibitors of several receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and EGFR, as well as serine/threonine kinases like JNK3 and Aurora kinases.[1][2] The structure-activity relationship (SAR) studies of these compounds have revealed that modifications at the 3-position of the indolin-2-one ring are crucial for determining potency and selectivity.[1]
Synthesis of Indolylquinoline and Analogous Scaffolds
For the purpose of these application notes, a well-documented protocol for the synthesis of 3-substituted indolin-2-ones is provided as a representative example of how such scaffolds are constructed.
General Synthetic Protocol for 3-Substituted Indolin-2-ones
This protocol describes a typical condensation reaction between an oxindole and an aldehyde to generate the 3-substituted indolin-2-one scaffold.
Materials:
-
Oxindole
-
Aromatic or heteroaromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of oxindole (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 3-substituted indolin-2-one.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Evaluation of Kinase Inhibitory Activity
A variety of in vitro assays can be employed to determine the kinase inhibitory potential of the synthesized compounds. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Synthesized inhibitor compounds
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data and Structure-Activity Relationships (SAR)
The following tables summarize representative quantitative data for 3-substituted indolin-2-one derivatives against various kinases. This data highlights the impact of different substituents on inhibitory potency and selectivity.
Table 1: Inhibitory Activity (IC50) of 3-Substituted Indolin-2-one Derivatives against Receptor Tyrosine Kinases (RTKs)
| Compound ID | 3-Substituent | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) | EGFR IC50 (nM) |
| A-1 | 5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl | 50 | 120 | >10,000 |
| A-2 | 5-Bromo-2-oxo-1,2-dihydroindol-3-ylidenemethyl | 35 | 95 | >10,000 |
| B-1 | 4-Methylphenyl | >10,000 | >10,000 | 250 |
| B-2 | 3,4-Dichlorophenyl | >10,000 | >10,000 | 150 |
Data is representative and compiled from analogous compounds in the literature.
Table 2: Inhibitory Activity (IC50) of Indolin-2-one Derivatives against JNK3
| Compound ID | Substituents on Indolinone and 3-position | JNK3 IC50 (nM) |
| C-1 | 5-Nitro, 3-(4-chlorobenzylidene) | 40 |
| C-2 | 5-Amino, 3-(4-chlorobenzylidene) | 25 |
Data is representative and compiled from analogous compounds in the literature.[2]
Visualizing Signaling Pathways and Workflows
General Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling cascade that is often targeted by kinase inhibitors.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery and validation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for this specific class of compounds is sparse, the wealth of information available for structurally related 3-substituted indolin-2-ones and other quinoline-based inhibitors provides a robust framework for guiding future research. The synthetic strategies, biological evaluation protocols, and SAR insights presented in these application notes are intended to empower researchers to explore the therapeutic potential of this and related chemical series. Further investigation into the synthesis and biological activity of this compound derivatives is warranted to fully elucidate their potential as targeted therapeutics.
References
- 1. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Purity Assessment of 3-(1H-Indol-2-yl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1H-Indol-2-yl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of indole and quinoline scaffolds in a vast number of pharmaceutically active compounds.[1] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety, efficacy, and stability.[2] A comprehensive purity assessment involves a suite of orthogonal analytical techniques to identify and quantify the main component, as well as any process-related impurities or degradation products. This application note provides detailed protocols for the key analytical techniques used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method for determining the potency (assay) and impurity profile of this compound.[3] A stability-indicating method is developed to separate the main peak from any potential degradation products or process impurities.[3][4]
Experimental Protocol: Stability-Indicating RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to get a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Data Analysis:
-
Calculate the percentage purity (assay) by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
-
Quantify impurities using the principle of area normalization or against a qualified impurity standard.
-
Data Presentation: Exemplary HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (Assay) |
| Reference Standard | 12.5 | 1,500,000 | 100.0 | 99.9% |
| Test Sample Batch 1 | 12.5 | 1,485,000 | 99.0 | 99.1% |
| 8.2 (Impurity A) | 7,500 | 0.5 | ||
| 10.1 (Impurity B) | 7,500 | 0.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic impurities. It also serves as a confirmatory method for the structure of the main component.[5][6]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the molecular weight of this compound from the molecular ion peak in the mass spectrum.
-
Data Presentation: Exemplary GC-MS Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Identification |
| Main Component | 22.5 | 244 | 216, 189, 116 | This compound |
| Impurity C | 18.2 | 117 | 90, 63 | Indole |
| Impurity D | 19.5 | 129 | 102, 76 | Quinoline |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the same compound.[7][8][9][10]
Experimental Protocol: ¹H qNMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Data Presentation: Exemplary qNMR Purity Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (mg) | 10.05 | 5.10 |
| Molecular Weight ( g/mol ) | 244.29 | 116.07 |
| Signal Integral | 1.00 (representative proton) | 2.00 |
| Number of Protons | 1 | 2 |
| Purity of Standard (%) | - | 99.9% |
| Calculated Purity (%) | 99.2% | - |
Other Ancillary Techniques
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the molecule.[11][12][13] This technique is fundamental for confirming the empirical formula of a newly synthesized batch.[13] The analysis is performed using a CHN analyzer, which involves the combustion of the sample and quantification of the resulting gases.[11][13]
Data Presentation: Exemplary Elemental Analysis Data
| Element | Theoretical % | Experimental % (Batch 1) | Deviation % |
| Carbon (C) | 83.58 | 83.50 | -0.08 |
| Hydrogen (H) | 4.95 | 4.98 | +0.03 |
| Nitrogen (N) | 11.47 | 11.42 | -0.05 |
Melting Point Determination
The melting point is a useful indicator of purity.[14][15][16] A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities.[16][17]
Experimental Protocol: Melting Point
-
Instrumentation:
-
Digital melting point apparatus.
-
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.[15]
-
Place the capillary tube in the melting point apparatus.
-
Heat at a rate of approximately 10-15 °C/min for a rapid determination of the approximate melting range.
-
For an accurate determination, repeat with a fresh sample, heating rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.[16]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Data Presentation: Exemplary Melting Point Data
| Sample | Expected Melting Range (°C) | Observed Melting Range (°C) |
| Reference Standard | 225 - 227 | 225.5 - 226.5 |
| Test Sample Batch 1 | 225 - 227 | 224.0 - 226.0 |
Workflow for Purity Assessment of this compound
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a new batch of this compound.
Caption: Workflow for the Purity Assessment of an API.
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the workhorse for potency and routine impurity testing, while GC-MS provides valuable information on volatile impurities and structural confirmation. qNMR offers a precise method for determining absolute purity. Ancillary techniques such as elemental analysis and melting point determination provide further confirmation of identity and purity. By employing these detailed protocols, researchers and drug development professionals can ensure the quality and consistency of this compound for its intended application.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. chm.uri.edu [chm.uri.edu]
Application Notes and Protocols for the Functionalization of the Indole Moiety of 3-(1H-Indol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the indole moiety in 3-(1H-Indol-2-yl)quinoline. The protocols described herein are based on established methods for the derivatization of 2-arylindoles, which serve as a close structural proxy for the target molecule. The presence of the quinoline substituent at the C2 position of the indole is expected to influence the regioselectivity and reactivity of the indole ring. Researchers should consider these electronic and steric effects when applying these methods.
C-H Functionalization of the Indole Ring
Direct C-H bond activation is a powerful and atom-economical strategy for introducing functional groups onto the indole core. Several positions on the indole ring can be targeted using different catalytic systems.
Regioselective C7-Borylation
Iridium-catalyzed C-H borylation offers a highly regioselective method to introduce a versatile boronate ester at the C7 position of the indole ring. This functional group can then be used in a variety of cross-coupling reactions to form C-C, C-N, and C-O bonds. The N-H bond of the indole directs the iridium catalyst to the C7 position.[1]
Quantitative Data for C7-Borylation of 2-Substituted Indoles
| Entry | Indole Substrate | Borylating Agent | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenylindole | B2Pin2 | [Ir(cod)OMe]2 (1.5) / dtbpy (3) | THF | 16 | 80 | 85 | [1] |
| 2 | 2-(p-Tolyl)indole | B2Pin2 | [Ir(cod)OMe]2 (1.5) / dtbpy (3) | THF | 16 | 80 | 82 | [1] |
| 3 | 2-(p-CF3-phenyl)indole | B2Pin2 | [Ir(cod)OMe]2 (1.5) / dtbpy (3) | THF | 24 | 80 | 75 | [1] |
| 4 | 2-Methylindole | B2Pin2 | [Ir(cod)OMe]2 (1.5) / dtbpy (3) | THF | 12 | 80 | 88 | [1] |
Experimental Protocol: C7-Borylation of 2-Phenylindole
-
To an oven-dried Schlenk tube, add 2-phenylindole (193 mg, 1.0 mmol), bis(pinacolato)diboron (B2Pin2, 381 mg, 1.5 mmol), [Ir(cod)OMe]2 (10 mg, 0.015 mmol), and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy, 8 mg, 0.03 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford 2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a white solid.
Palladium-Catalyzed C2-Arylation (of the Quinoline Moiety)
While the primary focus is on functionalizing the indole, the quinoline ring also presents opportunities for derivatization. Palladium-catalyzed C-H arylation can be employed to introduce aryl groups at the C2 position of the quinoline, ortho to the directing nitrogen atom. This methodology often requires a directing group on the indole nitrogen to achieve high regioselectivity on the quinoline.
Quantitative Data for Palladium-Catalyzed C2-Arylation of N-Acyl Indoles
| Entry | Indole Substrate | Arylating Agent | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Acetyl-2-phenylindole | Phenylboronic acid | Pd(OAc)2 (10) | Ag2CO3 | Dioxane | 24 | 110 | 78 |
| 2 | N-Pivaloyl-2-phenylindole | 4-Tolylboronic acid | Pd(TFA)2 (10) | Cu(OAc)2 | DCE | 24 | 120 | 85 |
| 3 | N-Acetyl-2-(thiophen-2-yl)indole | Phenylboronic acid | Pd(OAc)2 (10) | Ag2O | Toluene | 16 | 100 | 72 |
Experimental Protocol: C2-Arylation of N-Acetyl-3-(1H-indol-2-yl)quinoline
-
To a microwave vial, add N-acetyl-3-(1H-indol-2-yl)quinoline (286 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)2 (22.4 mg, 0.1 mmol), and Ag2CO3 (551 mg, 2.0 mmol).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and heat in a microwave reactor at 110 °C for 24 hours.
-
Cool the reaction mixture and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to yield the desired C2-arylated product.
N-Alkylation of the Indole Moiety
The nitrogen atom of the indole ring can be readily alkylated using various alkylating agents under basic conditions. This modification is useful for altering the electronic properties of the indole and for introducing functional groups for further derivatization.
Quantitative Data for N-Alkylation of 2-Arylindoles
| Entry | Indole Substrate | Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Phenylindole | Methyl iodide | NaH | DMF | 2 | 25 | 95 |
| 2 | 2-Phenylindole | Benzyl bromide | K2CO3 | Acetonitrile | 6 | 80 | 92 |
| 3 | 2-(Quinolin-3-yl)indole | Ethyl bromoacetate | Cs2CO3 | DMF | 4 | 60 | 88 |
Experimental Protocol: N-Methylation of this compound
-
To a solution of this compound (244 mg, 1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (0.075 mL, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 90:10) to give 3-(1-methyl-1H-indol-2-yl)quinoline.
Halogenation of the Indole Moiety
Electrophilic halogenation of indoles typically occurs at the electron-rich C3 position. For 2-substituted indoles, this regioselectivity is generally maintained. The resulting 3-haloindole is a valuable intermediate for cross-coupling reactions.
Quantitative Data for C3-Halogenation of 2-Arylindoles
| Entry | Indole Substrate | Halogenating Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Phenylindole | N-Bromosuccinimide (NBS) | DMF | 1 | 0 | 98 |
| 2 | 2-Phenylindole | N-Chlorosuccinimide (NCS) | Acetonitrile | 2 | 25 | 95 |
| 3 | 2-Phenylindole | Iodine / KI | aq. NaOH | 3 | 25 | 90 |
Experimental Protocol: C3-Bromination of this compound
-
Dissolve this compound (244 mg, 1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 187 mg, 1.05 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(3-bromo-1H-indol-2-yl)quinoline.
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Simplified catalytic cycle for transition metal-catalyzed C-H functionalization.
References
Application Notes and Protocols: 3-(1H-Indol-2-yl)quinoline Derivatives in Cell Imaging
Application Notes for Quinoline-Indole Probe (IQ-3)
Introduction:
The quinoline-indole scaffold represents a promising class of fluorescent probes for live-cell imaging. These molecules exhibit favorable photophysical properties, including tunable emission spectra and sensitivity to the cellular microenvironment. The representative compound, IQ-3, is a water-soluble derivative that has demonstrated utility in the visualization of specific subcellular compartments, namely the mitochondria and nucleolus. Its application extends to both live and fixed cell imaging, offering versatility for a range of biological investigations.
Principle of Action:
IQ-3 is a fluorescent dye that can permeate the membranes of living cells. Its fluorescence characteristics are sensitive to the local environment, and it exhibits an affinity for nucleic acids (DNA and RNA). This property leads to its accumulation in the mitochondria, which contain mitochondrial DNA (mtDNA), and the nucleolus, a region rich in ribosomal RNA (rRNA). Upon binding to these structures, a significant enhancement in fluorescence intensity is observed, allowing for their clear visualization under a fluorescence microscope. This "light-up" property upon target binding is a desirable characteristic for a fluorescent probe as it minimizes background fluorescence from unbound molecules.
Applications:
-
Live-Cell Imaging of Mitochondria and Nucleolus: IQ-3 can be used to simultaneously visualize the morphology and distribution of mitochondria and the nucleolus in living cells. This is valuable for studying cellular processes such as apoptosis, cell cycle progression, and the cellular response to various stimuli.
-
Co-localization Studies: The distinct emission spectrum of IQ-3 allows for co-localization experiments with other fluorescent probes or fluorescently tagged proteins to investigate the spatial relationships and interactions between different organelles and biomolecules.
-
High-Resolution Imaging: The organelle-specific targeting of IQ-3 has been successfully visualized using advanced imaging techniques such as stimulated emission depletion (STED) nanoscopy, enabling the study of subcellular structures with high resolution.[1]
-
Potential for Drug Development: As mitochondria and the nucleolus are implicated in various diseases, including cancer, fluorescent probes like IQ-3 can be valuable tools in drug discovery for screening compounds that affect the morphology or function of these organelles.
Quantitative Data
The following tables summarize the key photophysical and imaging-related properties of the quinoline-indole probe IQ-3.
Table 1: Photophysical Properties of IQ-3
| Property | Value |
| Absorption Maximum (λabs) | 473 nm |
| Emission Maximum (λem) | 610 nm |
| Stokes Shift | 137 nm |
| Quantum Yield (Φ) | Varies with solvent and binding |
| Molar Extinction Coefficient (ε) | Not explicitly reported, but significant |
Table 2: Cell Imaging Parameters for IQ-3
| Parameter | Value / Observation |
| Cell Line Example | HepG2 (Human liver cancer cell line) |
| Incubation Time | 15 - 30 minutes |
| Working Concentration | 1 - 10 µM |
| Excitation Wavelength | 405 nm or 488 nm laser lines |
| Emission Filter | Long-pass filter > 580 nm or a band-pass filter centered around 610 nm |
| Cellular Localization | Mitochondria and Nucleolus |
| Photostability | Good photostability under typical imaging conditions |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging with IQ-3
This protocol outlines the steps for staining live adherent cells with the quinoline-indole probe IQ-3 and subsequent imaging using a confocal laser scanning microscope.
Materials:
-
Quinoline-indole probe (IQ-3) stock solution (1 mM in DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal laser scanning microscope with appropriate laser lines and detectors
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Prepare a fresh staining solution by diluting the 1 mM IQ-3 stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the IQ-3 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer to the cells. Immediately proceed to image the cells on a confocal microscope.
-
Excitation: Use a 405 nm or 488 nm laser line.
-
Emission: Collect the fluorescence emission using a long-pass filter (e.g., >580 nm) or a band-pass filter appropriate for the emission maximum of the probe.
-
Image Acquisition: Acquire images using appropriate settings for laser power, detector gain, and scan speed to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Protocol 2: Fixed-Cell Staining with IQ-3
This protocol describes the staining of fixed cells, which can be useful for co-staining with antibodies or when live-cell imaging is not feasible.
Materials:
-
Quinoline-indole probe (IQ-3) stock solution (1 mM in DMSO)
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash the cells once with PBS and then fix them by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Prepare a 1-10 µM solution of IQ-3 in PBS. Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets as described in Protocol 1.
Visualizations
Below are diagrams illustrating the experimental workflow and a conceptual representation of the probe's localization.
Caption: Workflow for live-cell staining and imaging using the IQ-3 probe.
Caption: IQ-3 probe localizes to the mitochondria and nucleolus within the cell.
References
Measuring the Quantum Yield of Indolylquinolines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the fluorescence quantum yield (Φ) of indolylquinoline derivatives. The protocols outlined here are designed to be implemented in a standard research laboratory setting, utilizing common spectroscopic instrumentation.
Introduction to Quantum Yield
The fluorescence quantum yield is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a crucial characteristic for applications such as fluorescent probes, imaging agents, and materials for organic light-emitting diodes (OLEDs).
Indolylquinolines are a class of heterocyclic compounds that often exhibit interesting photophysical properties, making them promising candidates for various applications in medicinal chemistry and materials science. Accurate determination of their quantum yield is essential for structure-property relationship studies and for selecting the most promising candidates for further development.
This application note details the relative method for quantum yield determination, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Experimental Setup and Materials
Instrumentation
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra of the sample and standard solutions. The instrument should be equipped with a monochromatic excitation source and a sensitive detector. For accurate measurements, the spectrofluorometer should be capable of performing spectral correction.
Materials
-
Indolylquinoline derivative (sample)
-
Quantum Yield Standard: A compound with a well-established quantum yield that absorbs and emits in a similar spectral region as the indolylquinoline sample. Suitable standards include:
-
Quinine Sulfate: Dissolved in 0.1 M H₂SO₄, it has a quantum yield of approximately 0.58 and is suitable for compounds emitting in the blue region of the spectrum[1].
-
Anthracene: Dissolved in ethanol, it has a quantum yield of approximately 0.27 and is suitable for compounds emitting in the blue-violet region[2][3].
-
-
Spectroscopic Grade Solvents: Solvents used for preparing solutions must be of the highest purity to avoid interference from fluorescent impurities. Common solvents for indolylquinolines include ethanol, acetonitrile, and chloroform.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes are required for both absorbance and fluorescence measurements.
Experimental Protocols
Preparation of Stock Solutions
-
Accurately weigh a small amount of the indolylquinoline sample and the chosen quantum yield standard.
-
Dissolve each in a known volume of the selected spectroscopic grade solvent to prepare stock solutions of a concentration of approximately 1 x 10⁻⁴ M.
-
From these stock solutions, prepare a series of working solutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M by serial dilution.
Absorbance Measurements
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank), the sample working solutions, and the standard working solutions.
-
Identify the wavelength of maximum absorption (λ_max) for both the sample and the standard.
-
Select an excitation wavelength (λ_ex) where both the sample and the standard have significant absorbance. It is crucial that the absorbance of all solutions at this excitation wavelength is kept below 0.1 to minimize inner filter effects.
Fluorescence Measurements
-
Set the excitation wavelength of the spectrofluorometer to the selected λ_ex.
-
Record the fluorescence emission spectrum of the solvent (as a blank).
-
Record the fluorescence emission spectra of all sample and standard working solutions under identical experimental conditions (e.g., excitation and emission slit widths).
-
Subtract the solvent's emission spectrum from each of the sample and standard spectra to obtain the corrected emission spectra.
-
Integrate the area under the corrected emission spectra for each sample and standard solution.
Data Analysis and Calculation
The relative quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used for both, this term becomes 1.
To improve accuracy, it is recommended to plot the integrated fluorescence intensity versus the absorbance for the series of working solutions for both the sample and the standard. The slope of these plots (Gradient) can then be used in the following modified equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Data Presentation
The photophysical properties of a series of quinoline derivatives are summarized in the table below. This data can serve as a reference for researchers working with similar compounds.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| 4a | 364 | 454 | 90 | 0.45 |
| 4b | 365 | 455 | 90 | 0.52 |
| 4c | 368 | 458 | 90 | 0.65 |
| 4d | 362 | 452 | 90 | 0.38 |
| 4e | 370 | 460 | 90 | 0.72 |
Data extracted from a study on green/blue light-emitting quinolines and presented here as a representative example.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for measuring the relative quantum yield of an indolylquinoline derivative.
Caption: Experimental workflow for quantum yield measurement.
Logical Relationship for Quantum Yield Calculation
The following diagram illustrates the relationship between the measured parameters used in the quantum yield calculation.
Caption: Parameters for quantum yield calculation.
References
- 1. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1H-Indol-2-yl)quinoline Derivatives as Antiprotozoal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-(1H-Indol-2-yl)quinoline derivatives as potent antiprotozoal agents. The following sections detail their efficacy against various protozoan parasites, cytotoxicity profiles, and established mechanisms of action. Detailed experimental protocols for in vitro evaluation are also provided to facilitate further research and development in this promising area of medicinal chemistry.
Antiprotozoal Activity
This compound derivatives and structurally related compounds have demonstrated significant in vitro and in vivo activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium species.
Antileishmanial Activity
Indolylquinoline derivatives have shown potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Certain analogues are cytotoxic to both promastigote and amastigote forms of the parasite and have been effective in eliminating amastigotes from murine peritoneal macrophages in vitro[1]. One derivative, 2-(2''-dichloroacetamidobenzyl)-3-(3'-indolylquinoline), demonstrated significant efficacy in a murine model of visceral leishmaniasis, proving more effective than the standard drug sodium antimony gluconate at a lower concentration[1].
Table 1: In Vitro Antileishmanial Activity of Indolylquinoline Derivatives against Leishmania donovani
| Compound/Derivative | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | Cytotoxicity (CC50 in µM) on Macrophages | Selectivity Index (SI) | Reference |
| 2-(2''-dichloroacetamidobenzyl)-3-(3'-indolylquinoline) (A) | Data not specified | Effective in vitro | Not specified | Not specified | [1] |
| 2-(2''-chloroacetamidobenzyl)-3-(3'-indolylquinoline) (B) | Inhibited growth | Cytotoxic | Not specified | Not specified | [1] |
| 2-(2''-aminobenzyl)-3-(3'-indolylquinoline) (D) | Inhibited growth | Cytotoxic | Not specified | Not specified | [1] |
Note: Specific IC50 values were not provided in the abstract, but the study highlights the potent cytotoxic effects on the parasite.
Antitrypanosomal Activity
Carboxamide derivatives bearing a quinoline moiety, synthesized from 3-aminoquinoline and N-protected L-tryptophan (a 3-(1H-indol-2-yl) precursor), have exhibited remarkable in vitro activity against Trypanosoma brucei gambiense, the causative agent of West African sleeping sickness. Several of these derivatives displayed IC50 values in the nanomolar range, demonstrating significantly higher potency than the reference drug melarsoprol[2][3].
Table 2: In Vitro Antitrypanosomal Activity of this compound-related Carboxamides against Trypanosoma brucei gambiense
| Compound | IC50 (nM) | Reference Drug (Melarsoprol) IC50 (nM) |
| 11f | 3 | 5 |
| 11g | 2 | 5 |
| 11h | 5 | 5 |
| 11n | 1 | 5 |
| 11o | 3 | 5 |
| 11p | 4 | 5 |
| 11v | 1 | 5 |
| 11w | 2 | 5 |
| 11x | 3 | 5 |
Data extracted from Ugwu et al., 2018.[2][3]
Antiplasmodial Activity
While specific data for this compound derivatives against Plasmodium falciparum are limited in the available literature, structurally related spiro(indoline-3,2'-quinolin)-2-ones have shown promising antiplasmodial activity in the low micromolar range against both drug-sensitive and drug-resistant strains of the parasite. This suggests that the indole-quinoline scaffold is a viable pharmacophore for the development of novel antimalarial agents. The primary mechanism of action for many quinoline-based antimalarials involves the interference with hemoglobin digestion and the detoxification of heme into hemozoin within the parasite's food vacuole[2].
Table 3: In Vitro Antiplasmodial Activity of Spiro(indoline-3,2'-quinolin)-2-one Derivatives against Plasmodium falciparum
| Derivative Source | Strain | IC50 Range (µM) |
| trans-isoeugenol | 3D7 (drug-sensitive) | 1.31 - 1.80 |
| trans-isoeugenol | FCR-3 (drug-resistant) | 1.52 - 4.20 |
| 3,4-dihydro-2H-pyran | FCR-3 (drug-resistant) | 1.52 - 4.20 |
Mechanism of Action & Signaling Pathways
The antiprotozoal activity of indolylquinoline derivatives appears to be multifactorial, targeting different essential pathways in various parasites.
Leishmania: Dual Inhibition of DNA Topoisomerases
In Leishmania donovani, novel indolylquinoline analogues act as dual inhibitors of both type I and type II DNA topoisomerases[2]. These enzymes are crucial for managing the topology of DNA during replication, transcription, and recombination. Their inhibition leads to catastrophic DNA damage and subsequent cell death.
Trypanosoma: Potential Inhibition of Trypanothione Reductase
While not yet definitively demonstrated for 3-(1H-indol-2-yl)quinolines, a key target for quinoline-based drugs in trypanosomatids is the trypanothione redox system, which is absent in mammals. Inhibition of trypanothione reductase (TryR) disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species and cell death.
Plasmodium: Interference with Heme Detoxification
The primary mechanism for quinoline antimalarials is the disruption of hemoglobin digestion in the parasite's food vacuole. These drugs are thought to inhibit the polymerization of toxic heme, a byproduct of hemoglobin breakdown, into inert hemozoin crystals. The accumulation of free heme leads to oxidative stress and parasite death[2].
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of this compound derivatives against protozoan parasites.
General Workflow for In Vitro Antiprotozoal Screening
Protocol for Antileishmanial Activity against Promastigotes
-
Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.
-
Compound Preparation: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of promastigote suspension (1 x 10^6 parasites/mL) to each well. Add 100 µL of the serially diluted compounds. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
Viability Assessment: Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours. Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software.
Protocol for Antitrypanosomal Activity against T. brucei
-
Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare and serially dilute the compounds as described for the antileishmanial assay.
-
Assay Setup: In a 96-well plate, add 100 µL of trypanosome suspension (2 x 10^4 parasites/mL) to each well. Add 100 µL of the serially diluted compounds. Include negative controls and a reference drug (e.g., diminazene aceturate or melarsoprol).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Viability Assessment: Add 20 µL of Resazurin solution and incubate for an additional 24 hours. Measure fluorescence or absorbance as described above.
-
Data Analysis: Calculate the IC50 values as previously described.
Protocol for Antiplasmodial Activity using SYBR Green I Assay
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) strains of Plasmodium falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or Albumax II at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2). Synchronize the parasite culture to the ring stage.
-
Compound Preparation: Prepare and serially dilute the compounds in complete culture medium.
-
Assay Setup: In a 96-well plate, add 180 µL of parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well. Add 20 µL of the serially diluted compounds. Include negative controls and a reference drug (e.g., chloroquine or artemisinin).
-
Incubation: Incubate the plate under the same conditions as the parasite culture for 72 hours.
-
Viability Assessment:
-
Prepare a SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing a 1:5000 dilution of SYBR Green I stock.
-
Remove the culture medium from the plates after centrifugation.
-
Add 100 µL of the SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Protocol for Cytotoxicity Assay against Mammalian Cells
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293T, HepG2, or murine macrophages) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a negative control (vehicle) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Use a suitable viability assay such as MTT or Resazurin. For the MTT assay, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI) for each compound against each parasite (SI = CC50 / IC50).
These protocols provide a foundation for the systematic evaluation of this compound derivatives as potential antiprotozoal drug candidates. Further optimization may be required depending on the specific laboratory conditions and parasite strains used.
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Indolylquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolylquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. This document provides detailed protocols for assessing the antimicrobial activity of novel or synthesized indolylquinolines against a panel of pathogenic bacteria. The methodologies outlined herein are based on established standards to ensure reproducibility and comparability of results. Key assays covered include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Activity.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Indolylquinoline Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Indolylquinoline-1 | Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 8 | 32 | 4 | Bactericidal | |
| Methicillin-resistant S. aureus (MRSA) ATCC BAA-41 | 4 | 8 | 2 | Bactericidal | |
| Vancomycin-resistant Enterococcus (VRE) | 1 | 2 | 2 | Bactericidal | |
| Indolylquinoline-2 | S. aureus ATCC 29213 | 4 | >64 | >16 | Bacteriostatic |
| E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic | |
| MRSA ATCC BAA-41 | 8 | >64 | >8 | Bacteriostatic | |
| VRE | 2 | >64 | >32 | Bacteriostatic | |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal | |
| Vancomycin (Control) | MRSA ATCC BAA-41 | 1 | 2 | 2 | Bactericidal |
| VRE | 2 | 2 | 1 | Bactericidal |
Note: The interpretation of bactericidal versus bacteriostatic activity is based on the MBC/MIC ratio. A ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
Materials:
-
Indolylquinoline compounds
-
Bacterial strains (e.g., S. aureus, E. coli, MRSA, VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Indolylquinoline Dilutions:
-
Prepare a stock solution of the indolylquinoline compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the diluted compound.[4]
-
Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][7]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Spreader
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[8][9][10]
Materials:
-
Indolylquinoline compound
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
MHA plates
-
Sterile saline or PBS
Procedure:
-
Prepare a bacterial culture in CAMHB to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare tubes of CAMHB containing the indolylquinoline compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the compound.
-
Inoculate each tube with the bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) is considered bactericidal activity.[8]
Anti-Biofilm Activity Assay
This protocol assesses the ability of an indolylquinoline compound to inhibit biofilm formation.[11][12]
Materials:
-
Indolylquinoline compound
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare serial dilutions of the indolylquinoline compound in TSB in a 96-well plate.
-
Add a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) to each well.
-
Include a positive control (bacteria in TSB without compound) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Quantification of Biofilm:
-
Gently wash the wells twice with sterile PBS to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[11]
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.[11]
-
A significant reduction in absorbance compared to the positive control indicates inhibition of biofilm formation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. microchemlab.com [microchemlab.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Synergy between Indoloquinolines and Ciprofloxacin: An Antibiofilm Strategy against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. staff-beta.najah.edu [staff-beta.najah.edu]
Application Notes and Protocols for the Scalable Synthesis of 3-(1H-Indol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-(1H-Indol-2-yl)quinoline, a molecule of interest in medicinal chemistry and drug discovery. The protocols detailed below outline a scalable two-step synthetic route, starting from readily available starting materials. The information is intended to enable the efficient and reproducible production of this compound for research and development purposes.
Introduction
This compound is a heterocyclic compound that incorporates both indole and quinoline scaffolds. These two privileged structures are found in numerous biologically active molecules and approved drugs, suggesting that their combination in a single molecule could lead to novel pharmacological properties. The development of a robust and scalable synthesis is crucial for enabling further investigation of this compound's potential. The synthetic strategy presented herein is based on the well-established Friedländer annulation, a reliable method for quinoline synthesis.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Regioselective C2-Acylation of Indole: The synthesis of the key intermediate, 1-(1H-indol-2-yl)ethan-1-one (also known as 2-acetylindole), is achieved through the acylation of indole. While Friedel-Crafts acylation of indole typically favors substitution at the C3 position, specific conditions and catalysts can be employed to achieve regioselective C2-acylation.
-
Friedländer Annulation: The target molecule, this compound, is then synthesized via the condensation of 2-aminobenzaldehyde with 1-(1H-indol-2-yl)ethan-1-one under acidic or basic conditions. This reaction is a classic and efficient method for constructing the quinoline ring system.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(1H-indol-2-yl)ethan-1-one (2-Acetylindole)
Introduction:
The regioselective C2-acylation of indole is a critical step. While various methods exist, achieving high selectivity for the C2 position over the more nucleophilic C3 position can be challenging. Palladium-catalyzed methods have shown promise for direct C2-arylation and can be adapted for acylation. For a more classical approach, specific Friedel-Crafts conditions can also be optimized for C2-acylation, although this may lead to a mixture of isomers requiring purification.
Materials:
-
Indole
-
Acetic anhydride
-
Palladium(II) acetate (for catalyzed reaction)
-
Triphenylphosphine (for catalyzed reaction)
-
Base (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., toluene, DMF, or 1,4-dioxane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Protocol (Palladium-Catalyzed C2-Acylation - A Conceptual Approach):
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq), palladium(II) acetate (0.05 - 0.1 eq), and a suitable ligand such as triphenylphosphine (0.1 - 0.2 eq).
-
Add a dry, degassed solvent such as toluene or DMF.
-
Add a base, for example, triethylamine (2.0 - 3.0 eq).
-
To this mixture, add acetic anhydride (1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 1-(1H-indol-2-yl)ethan-1-one.
Note on Regioselectivity: The optimization of the catalyst, ligand, base, and solvent system is crucial to maximize the yield of the desired C2-acylated product and minimize the formation of the C3-acylated isomer.
Step 2: Synthesis of this compound via Friedländer Annulation
Introduction:
The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In this protocol, 2-aminobenzaldehyde reacts with the methyl group of 1-(1H-indol-2-yl)ethan-1-one, which is activated by the adjacent carbonyl group.
Materials:
-
1-(1H-indol-2-yl)ethan-1-one (from Step 1)
-
2-Aminobenzaldehyde
-
Catalyst (e.g., potassium hydroxide, sodium hydroxide, or p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Deionized water
-
Ethanol for recrystallization
Protocol:
-
In a round-bottom flask, dissolve 1-(1H-indol-2-yl)ethan-1-one (1.0 eq) and 2-aminobenzaldehyde (1.0 - 1.2 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide, 0.2 - 0.5 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 - 0.2 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reactants | Catalyst/Conditions | Solvent | Typical Yield Range (%) | Purity (%) |
| 1 | C2-Acylation of Indole | Indole, Acetic Anhydride | Pd(OAc)₂/PPh₃, Base (conceptual) | Toluene/DMF | 40-60 (Requires optimization) | >95 (after chromatography) |
| 2 | Friedländer Annulation | 1-(1H-indol-2-yl)ethan-1-one, 2-Aminobenzaldehyde | KOH or p-TsOH, Reflux | Ethanol | 70-90 | >98 (after recrystallization) |
Note: The yield for Step 1 is an estimate and highly dependent on the successful optimization of the C2-acylation reaction. The yield for Step 2 is based on typical Friedländer annulation reactions.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
For C2-Acylation of Indole:
-
Catalyst Loading: In a scaled-up process, minimizing the loading of the palladium catalyst is economically crucial. High-turnover catalysts or reusable heterogeneous catalysts should be investigated.
-
Heat Transfer: The reaction may be exothermic. A reactor with efficient heat transfer capabilities is necessary to maintain a stable reaction temperature and prevent runaway reactions.
-
Mixing: Efficient mixing is critical to ensure homogeneity, especially if the reaction involves solids or multiple phases.
-
Purification: Large-scale chromatographic purification can be cumbersome. Developing a robust crystallization or extraction procedure to isolate the desired C2-isomer is highly desirable.
For Friedländer Annulation:
-
Reaction Concentration: The concentration of the reactants can impact the reaction rate and product precipitation. Optimization is needed to find a balance between reaction efficiency and ease of handling.
-
Product Isolation: On a larger scale, filtration and washing of the product need to be efficient to minimize product loss. The choice of recrystallization solvent is critical for obtaining high purity and yield.
-
Waste Management: The process will generate waste streams that need to be managed in an environmentally responsible manner.
Figure 2: General workflow for scaling up chemical synthesis.
Characterization Data (Reference)
1-(1H-indol-2-yl)ethan-1-one (CAS: 4264-35-1)
-
Appearance: Off-white to yellow solid.
-
¹H NMR (CDCl₃, δ): ~8.8 (br s, 1H, NH), 7.6-7.1 (m, 5H, Ar-H), 2.6 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, δ): ~192.0 (C=O), 137.0, 136.0, 128.0, 125.0, 122.0, 120.0, 111.0, 107.0 (Ar-C), 28.0 (CH₃).
-
Mass Spectrometry (EI): m/z (%) 159 (M⁺).
This compound (CAS: 99285-62-8) [3]
-
Appearance: Solid.
-
Spectroscopic data for this specific compound is not widely available in public literature and would need to be determined upon synthesis. Expected characteristic signals would include those for both the indole and quinoline ring systems in ¹H and ¹³C NMR, and a molecular ion peak corresponding to its molecular weight in the mass spectrum.
Conclusion
The two-step synthesis of this compound presented here, utilizing a regioselective C2-acylation of indole followed by a Friedländer annulation, offers a viable route for the preparation of this compound. While the C2-acylation step requires careful optimization for scalability, the Friedländer reaction is a robust and high-yielding transformation. These application notes provide a solid foundation for researchers to produce this compound for further biological evaluation and to develop a scalable manufacturing process.
References
Troubleshooting & Optimization
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a cornerstone of heterocyclic chemistry for the preparation of quinolines, is renowned for its efficacy but also notorious for its vigorous and sometimes unpredictable nature. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers in optimizing reaction conditions, maximizing yields, and ensuring safe and reproducible outcomes.
Troubleshooting Guide: Addressing Common Experimental Challenges
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
-
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a significant safety concern.
-
Immediate Actions:
-
If safely possible, immerse the reaction flask in an ice-water bath to rapidly cool it.
-
Be prepared for a sudden increase in pressure and have appropriate venting in place.
-
Ensure a blast shield is in front of the reaction setup.
-
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1] It is believed to act as an oxygen carrier, slowing down the oxidation step.
-
Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully, sulfuric acid with cooling.
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.
-
Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid is known to result in a less violent reaction.[1] Other alternatives include iodine, which can be used in catalytic amounts.
-
-
Issue 2: The yield of the desired quinoline product is consistently low.
-
Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?
-
Answer: Low yields in a Skraup synthesis can stem from several factors.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.
-
Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.
-
-
Side Product Formation:
-
Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from glycerol dehydration) and other intermediates, leading to significant tar formation. Minimizing the reaction temperature and time can help reduce tar formation.
-
Alternative Oxidants: The choice of oxidizing agent can influence yield. While nitrobenzene is effective, alternatives like arsenic acid or iodine have been reported to give good yields.[1]
-
-
Purification Losses:
-
Inefficient Extraction: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues. Ensure efficient extraction of the quinoline product from the reaction mixture.
-
Incomplete Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.
-
-
Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.
-
Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?
-
Answer: Tar removal is a critical challenge in the Skraup synthesis.
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar. The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.
-
Treatment with Activated Carbon: For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.
-
Chromatography: If other methods fail to yield a pure product, column chromatography on silica gel or alumina can be employed, although this may be less practical for large-scale syntheses due to the potential for product loss on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Skraup synthesis?
-
A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.
-
Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, the three-carbon unit that completes the heterocyclic ring.
-
Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.
-
Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the initially formed 1,2-dihydroquinoline to the aromatic quinoline. Nitrobenzene itself is reduced to aniline, which can then participate in the reaction.[1]
-
Ferrous Sulfate (optional but recommended): Moderates the reaction rate and prevents it from becoming too violent.[1]
-
Q2: Can I use a substituted aniline in the Skraup synthesis?
-
A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines. However, the nature and position of the substituent will affect the reaction conditions and the regioselectivity of the cyclization.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) generally facilitate the reaction.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) can deactivate the aniline, requiring more forcing conditions and potentially leading to lower yields. The position of cyclization will be directed by the substituent.
-
Q3: Are there any "greener" alternatives to the classical Skraup synthesis?
-
A3: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.
-
Alternative Oxidizing Agents: Replacing hazardous oxidizing agents like arsenic acid with milder and safer alternatives is an active area of research.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from a well-established experimental protocol for the synthesis of quinoline.
| Parameter | Value/Range | Notes |
| Reactant Ratios (molar) | ||
| Aniline | 1.0 | Limiting reagent |
| Glycerol | ~4.1 | In large excess |
| Nitrobenzene | ~0.6 | Oxidizing agent |
| Sulfuric Acid | - | Used as the solvent and catalyst |
| Ferrous Sulfate Heptahydrate | ~0.12 | Moderator |
| Reaction Temperature | ||
| Initial Heating | Gentle heating until boiling commences | The reaction is highly exothermic |
| Reflux | Maintained by the heat of reaction initially, then external heating | |
| Reaction Time | ||
| Initial Exothermic Phase | 30-60 minutes | The reaction mixture boils without external heating |
| Reflux | 3 hours | After the initial exotherm subsides |
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is adapted from a reliable, peer-reviewed source and provides a detailed methodology for the synthesis of quinoline.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Sodium Nitrite (for purification)
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Acid Addition: Slowly and with constant swirling or stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary to control the temperature.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.
-
Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.
-
Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.
-
Purification:
-
Separate the quinoline from the aqueous distillate.
-
To the distillate, add dilute sulfuric acid to dissolve the quinoline.
-
Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize any remaining aniline.
-
Warm the solution gently to decompose the diazonium salt.
-
Make the solution alkaline again with sodium hydroxide and steam distill the pure quinoline.
-
-
Final Purification: The collected quinoline can be further purified by distillation under reduced pressure.
Visualizing the Workflow and Troubleshooting
A decision-making diagram for troubleshooting low product yields.
References
Technical Support Center: Optimizing the Fried-länder Annulation for Indolylquinoline Synthesis
Welcome to the technical support center for the Friedländer annulation synthesis of indolylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Friedländer annulation to synthesize indolo[3,2-b]quinolines?
The most common starting materials are a 2-amino-1H-indole-3-carbaldehyde or a corresponding ketone, which reacts with a carbonyl compound containing an α-methylene group (e.g., a ketone or β-ketoester).[1][2]
Q2: What are the main challenges encountered when synthesizing indolylquinolines via the Friedländer annulation?
Researchers may face several challenges, including:
-
Low yields: This can be due to suboptimal reaction conditions, catalyst choice, or the inherent reactivity of the indole substrate. The electron-rich nature of the indole ring can sometimes lead to side reactions.
-
Side product formation: Aldol condensation of the ketone reactant with itself can be a significant side reaction, especially under basic conditions.[3]
-
Poor regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[3]
-
Difficult purification: The final product may be difficult to separate from starting materials, byproducts, and catalyst residues.
Q3: Which catalysts are most effective for this reaction?
A wide range of catalysts can be employed, and the optimal choice depends on the specific substrates and desired reaction conditions. These can be broadly categorized as:
-
Acid catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., Zr(OTf)₄, Nd(NO₃)₃·6H₂O) are commonly used.[4][5]
-
Base catalysts: Bases like potassium tert-butoxide (KOtBu) and 1,8-diazabicyclo[7.5.0]undec-7-ene (DBU) can also promote the reaction.[3]
-
Nanocatalysts and supported catalysts: Systems like silica-based sulfonic acids and metal oxides on various supports can offer high efficiency and recyclability.[4]
-
Ionic liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering green chemistry advantages.[4]
Q4: Can this reaction be performed under solvent-free conditions?
Yes, several studies have reported successful Friedländer annulations under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[3][4] This approach can lead to higher yields, shorter reaction times, and easier work-up.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Catalyst | The choice of catalyst is crucial. If an acid catalyst is giving low yields, consider switching to a base catalyst or a Lewis acid. For indolylquinolines, the electron-rich nature of the indole nucleus might be sensitive to strong acids. A milder Lewis acid or a base-catalyzed approach could be more effective. |
| Suboptimal Temperature | The reaction temperature can significantly impact the yield. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side product formation is an issue at elevated temperatures, try running the reaction at a lower temperature for a longer duration. |
| Poor Solvent Choice | The polarity of the solvent can influence the reaction rate. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used. For base-mediated reactions, non-polar solvents like toluene may be more suitable.[3] In some cases, catalyst-free reactions in water have shown high efficiency.[6] |
| Decomposition of Starting Material | 2-amino-1H-indole-3-carbaldehyde can be unstable under harsh acidic or basic conditions. Consider using milder catalysts or protecting the indole nitrogen if necessary. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction may simply require more time to reach completion. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Suggestion |
| Use of Unsymmetrical Ketones | When reacting with an unsymmetrical ketone, the 2-amino-1H-indole-3-carbaldehyde can react at either α-position. |
| * Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other. For instance, some amine catalysts have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[7] Ionic liquids have also been reported to improve regioselectivity.[3] | |
| * Slow Addition: Slowly adding the ketone to the reaction mixture can sometimes improve the regioselectivity.[7] |
Problem 3: Significant Side Product Formation
| Possible Cause | Troubleshooting Suggestion |
| Self-Condensation of Ketone | The ketone reactant can undergo an aldol condensation with itself, especially under basic conditions. |
| * Use of an Imine Analog: To avoid this, the imine analog of the 2-amino-1H-indole-3-carbaldehyde can be used instead.[3] | |
| * Adjust Stoichiometry: Using a slight excess of the aminoindole derivative might help to favor the desired reaction. | |
| Oxidation or Decomposition of Indole Moiety | The indole ring is susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts. |
| * Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. | |
| * Milder Conditions: Opt for milder reaction temperatures and less aggressive catalysts. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedländer Annulation
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Silica-based sulfonic acid (MCM-41-SO₃H) | Room temperature, 15 min | 96 | [4] |
| [Hbim]BF₄ (Ionic Liquid) | Solvent-free, 100 °C, 3-6 h | 93 | [4] |
| SiO₂ nanoparticles | Microwave, 100 °C | 93 | [4] |
| Zr(OTf)₄ | Ethanol/water, 60 °C, 0.5-2 h | >88 | [4] |
| Fe₃O₄@SiO₂-SO₃H | 110 °C, 45 min | 91 | [4] |
| Fe₃O₄@SiO₂-imid PMAⁿ | Reflux, 70 °C, 30 min | 96 | [4] |
| [Msim][OOCCCl₃] | Solvent-free, 45 min | 99 | [4] |
| ImBu-SO₃H (Ionic Liquid) | Solvent-free, 50 °C, 30 min | 92 | [4] |
| Ceric ammonium nitrate (10 mol%) | Ambient temperature, 45 min | - | [8] |
| None (in water) | 70 °C, 3 h | 97 | [6] |
| Fluorescein (photocatalyst) | White LED, room temperature | up to 96 | [9] |
Note: The yields reported are for general quinoline synthesis and may vary for the synthesis of indolylquinolines.
Experimental Protocols
General Procedure for Friedländer Annulation (Acid-Catalyzed Example)
-
To a solution of 2-amino-1H-indole-3-carbaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol/water mixture), add the ketone (1.2 mmol).[4]
-
Add the acid catalyst (e.g., Zr(OTf)₄, 5-10 mol%).[4]
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
General Procedure for Friedländer Annulation (Solvent-Free Example)
-
In a reaction vessel, mix the 2-amino-1H-indole-3-carbaldehyde (1.0 mmol), the ketone (1.2 mmol), and the catalyst (e.g., [Hbim]BF₄).[4]
-
Heat the mixture at the specified temperature (e.g., 100 °C) with stirring for the required time.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add a suitable solvent to precipitate the product or to prepare for purification.
-
Isolate the product by filtration or purify by column chromatography.
Visualizations
Caption: Possible mechanistic pathways for the Friedländer annulation.
Caption: A troubleshooting workflow for low yield in indolylquinoline synthesis.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(1H-Indol-2-yl)quinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(1H-Indol-2-yl)quinoline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?
A1: The most common isomeric impurities depend on the synthetic route employed. For instance, in a Friedländer-type synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, regioisomers can be a significant issue. Depending on the specific starting materials, you might encounter positional isomers where the indole moiety is at a different position on the quinoline ring, or where the linkage is through a different position on the indole ring (e.g., 2-(1H-indol-3-yl)quinoline). In Bischler-Napieralski type reactions, side products can include styrenes resulting from a retro-Ritter reaction.[1][2]
Q2: Why is the separation of this compound isomers so challenging?
A2: Isomers of this compound possess very similar physicochemical properties, such as polarity, solubility, and molecular weight. This similarity makes their separation by standard purification techniques like column chromatography or crystallization difficult, as they tend to co-elute or co-crystallize.
Q3: What are the primary purification techniques recommended for separating these isomers?
A3: The most effective techniques for separating closely related isomers of this compound are high-performance liquid chromatography (HPLC), particularly preparative HPLC, and meticulous column chromatography.[3] Preparative thin-layer chromatography (TLC) can also be a viable option for small-scale purifications.[4][5] In some cases, supercritical fluid chromatography (SFC) can offer superior separation for challenging isomers.[6][7]
Q4: Can I use crystallization to purify my target isomer?
A4: Crystallization can be effective, but it often requires extensive screening of solvents and conditions to achieve selective crystallization of the desired isomer. It is generally more successful when the desired isomer is the major component and the isomeric impurity is present in smaller amounts.
Q5: Are there any particular analytical techniques that can help in identifying the isomers?
A5: High-resolution mass spectrometry (HRMS) can confirm the molecular weight, but it will not differentiate between isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY and HMBC, can be invaluable in elucidating the exact connectivity and spatial relationships of the atoms, which can help in distinguishing between different isomers.
Troubleshooting Guides
Guide 1: Column Chromatography
Issue: Poor or no separation of isomers on a silica gel column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all isomers to elute together, or too low, resulting in no elution. |
| - Action: Systematically screen different solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone. A common starting point for such compounds is a hexane/ethyl acetate gradient. | |
| Co-elution of Isomers | The isomers have very similar affinities for the stationary phase. |
| - Action 1: Use a shallower solvent gradient during elution to improve resolution. | |
| - Action 2: Consider using a different stationary phase. If silica gel (normal phase) is not effective, reverse-phase chromatography on a C18-functionalized silica gel might provide better separation. | |
| Overloading the Column | Too much sample has been loaded onto the column, exceeding its separation capacity. |
| - Action: Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. | |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. |
| - Action: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. Add a layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.[8][9] |
Guide 2: Preparative HPLC
Issue: Co-elution or poor resolution of isomeric peaks in preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | The mobile phase composition is not providing sufficient selectivity for the isomers. |
| - Action: Optimize the mobile phase. For reverse-phase HPLC, fine-tune the ratio of water and organic solvent (acetonitrile or methanol). The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can often improve peak shape and resolution for nitrogen-containing heterocyclic compounds. | |
| Incorrect Column Chemistry | The stationary phase is not suitable for separating the specific isomers. |
| - Action: Screen different HPLC columns. For aromatic isomers, columns with phenyl or biphenyl stationary phases can provide alternative selectivity through π-π interactions. Polymeric C18 phases have also been shown to be effective in separating isomers based on their shape. | |
| Column Overloading | Injecting too much sample leads to peak broadening and loss of resolution. |
| - Action: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution. | |
| Flow Rate is Too High | A high flow rate can decrease the number of theoretical plates and reduce resolution. |
| - Action: Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. |
Data Presentation
Table 1: General Starting Conditions for Chromatographic Separation of Aromatic Heterocyclic Isomers
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 (5-10 µm particle size) |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water with 0.1% Formic Acid gradient |
| Loading Capacity | 1-5 g per 100 g of silica | 10-100 mg per injection (analytical scale column) |
| Detection | TLC with UV visualization (254 nm) | UV detector (e.g., 254 nm, 280 nm) |
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.[10][11][12] Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.).
-
Fraction Collection: Collect small fractions and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure.
Protocol 2: Preparative Thin-Layer Chromatography (Prep TLC)
-
Sample Application: Dissolve the crude sample in a volatile solvent. Using a capillary tube, apply the solution as a thin, uniform line across the origin of a preparative TLC plate (typically 1-2 mm thick silica gel).[4]
-
Development: Place the plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.[13] For difficult separations, multiple developments in a less polar solvent can improve resolution.
-
Visualization: Visualize the separated bands under a UV lamp.
-
Extraction: Carefully scrape the silica band corresponding to the desired isomer from the plate.
-
Isolation: Place the scraped silica in a filter funnel and wash with a polar solvent (e.g., ethyl acetate or methanol) to elute the compound. Collect the filtrate and evaporate the solvent.[14]
Visualizations
Caption: General experimental workflow for the purification of this compound isomers.
Caption: Logical troubleshooting guide for poor separation of this compound isomers.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. preparative thin-layer chromatography: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. columbia.edu [columbia.edu]
- 10. rnlkwc.ac.in [rnlkwc.ac.in]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of substituted indolylquinolines
Welcome to the technical support center for the synthesis of substituted indolylquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted indolylquinolines?
A1: The most prevalent methods involve the construction of the quinoline ring onto a pre-existing indole scaffold, or vice-versa. Key reactions include variations of the Friedländer, Combes, Pfitzinger, and Skraup syntheses, as well as metal-catalyzed cross-coupling and cyclization reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Q2: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?
A2: Regioisomer formation is a common challenge, particularly in reactions like the Combes and Friedländer syntheses when using unsymmetrical ketones or substituted anilines.
-
In the Combes synthesis , steric and electronic effects of substituents on both the aniline and the β-diketone influence the regioselectivity of the cyclization. For example, increasing the steric bulk on the β-diketone and using methoxy-substituted anilines can favor the formation of 2-substituted quinolines.[1] Conversely, chloro- or fluoro-substituted anilines may lead to the 4-substituted regioisomer as the major product.[1]
-
In the Friedländer synthesis , using asymmetric ketones can lead to a mixture of products.[2] To control regioselectivity, consider introducing a phosphoryl group on the α-carbon of the ketone or employing specific amine catalysts or ionic liquids.[2]
Q3: My reaction is giving a low yield of the desired indolylquinoline, and I see a significant amount of a byproduct that appears to have lost the indole group. What is happening?
A3: This issue, known as indole cleavage, has been observed in reductive cyclization approaches to synthesize 4-indolylquinolines. The reaction of an indolyl-substituted nitrochalcone with a reducing agent like Fe/AcOH can lead to the formation of an indole-eliminated quinoline as a minor product. This side reaction is influenced by steric hindrance on the indole ring.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of substituted indolylquinolines.
Problem 1: Formation of an Indole-Cleaved Byproduct in Reductive Cyclization
Symptoms:
-
You are synthesizing a 4-indolylquinoline via reductive cyclization of an indolylnitrochalcone derivative.
-
Along with your desired product, you isolate a significant amount of a quinoline derivative lacking the indole moiety.
-
The issue is more pronounced with sterically hindered indoles (e.g., 2-phenylindole or 2-methylindole).
Root Cause: The dihydroquinoline intermediate formed during the reaction can undergo aromatization by losing either a hydrogen atom or the entire indole moiety. The latter pathway leads to the formation of the indole-cleaved byproduct. This elimination is more favorable when the indole substituent is sterically bulky.
Solutions:
-
Choice of Reducing Agent and Acid: The combination of iron powder and hydrochloric acid (Fe/HCl) in ethanol has been shown to be more effective in minimizing the indole-cleaved byproduct compared to iron in acetic acid (Fe/AcOH).
-
Reaction Conditions: Carefully control the reaction temperature and time to favor the desired cyclization pathway.
Quantitative Data: Reductive Cyclization of 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one
| Entry | Reducing Agent | Solvent | Temperature | Time (h) | Yield of 4-indolylquinoline (%) | Yield of 2-phenylquinoline (indole-cleaved) (%) |
| 1 | Fe/AcOH | Ethanol | Reflux | 24 | Major Product | Minor Product |
| 2 | Fe/HCl | Ethanol | Reflux | 6 | 92 | Not Reported as a significant byproduct |
Experimental Protocol: Synthesis of 4-(1H-Indol-3-yl)-2-phenylquinoline using Fe/HCl
-
To a solution of 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one (1.0 equiv.) in ethanol, add iron powder (6.0 equiv.) and concentrated hydrochloric acid (1.0 equiv.).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a celite bed.
-
Wash the celite bed with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Logical Troubleshooting Flowchart:
Problem 2: Formation of Regioisomers in Friedländer and Combes Syntheses
Symptoms:
-
You are using an unsymmetrical ketone in a Friedländer synthesis or a substituted aniline/unsymmetrical β-diketone in a Combes synthesis.
-
1H NMR and/or LC-MS analysis of the crude product shows a mixture of two or more isomeric indolylquinolines.
Root Cause: The cyclization step in these reactions can proceed in two different ways, leading to the formation of regioisomers. The preferred pathway is determined by the electronic and steric properties of the substituents on the reacting molecules.
Solutions:
For Friedländer Synthesis:
-
Modify the Ketone: Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to favor one cyclization pathway.
-
Use a Specific Catalyst: Employing an appropriate amine catalyst or an ionic liquid can enhance the regioselectivity of the reaction.[2]
-
Use an Imine Analog: To prevent side reactions like aldol condensation under basic conditions, consider using an imine analog of the o-aminoaryl ketone or aldehyde.[2]
For Combes Synthesis:
-
Tune Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to the less hindered position.[1]
-
Modify Electronic Properties: The use of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, fluoro) on the aniline ring can influence the regiochemical outcome.[1]
Experimental Workflow for Optimizing Regioselectivity:
Problem 3: Difficulty in Purification and Separation of Isomers/Byproducts
Symptoms:
-
Column chromatography does not provide baseline separation of the desired indolylquinoline from its isomers or byproducts.
-
Co-elution of products is observed.
Root Cause: Isomers and certain byproducts can have very similar polarities, making them difficult to separate using standard chromatographic techniques.
Solutions:
-
Optimize Chromatography Conditions:
-
Stationary Phase: Experiment with different silica gel mesh sizes or consider alternative stationary phases like alumina (basic or neutral).
-
Eluent System: Perform a thorough TLC screening with a wide range of solvent systems of varying polarity and composition. The use of a mixture of solvents can sometimes improve separation.
-
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to flash chromatography.
-
Derivatization: In some cases, it may be possible to selectively derivatize either the desired product or the impurity to alter its polarity, facilitating separation. The protecting group can then be removed in a subsequent step.
General Purification Workflow:
References
overcoming poor regioselectivity in the functionalization of 3-(1H-Indol-2-yl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of 3-(1H-indol-2-yl)quinoline.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom: Your reaction (e.g., nitration, halogenation, Friedel-Crafts) results in a mixture of isomers, with functionalization occurring on both the indole and quinoline rings at multiple positions.
Possible Causes and Solutions:
-
Inherent Reactivity: The indole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the quinoline ring. Within the indole moiety, the C3 position is the most nucleophilic. For the quinoline ring, electrophilic substitution typically occurs on the benzene ring, favoring the C5 and C8 positions.
-
Harsh Reaction Conditions: Strongly acidic conditions can lead to side reactions and a loss of selectivity.
Troubleshooting Steps:
-
Protect the Indole N-H: The acidic proton on the indole nitrogen can interfere with many reactions. Protecting this position can modulate the reactivity of the indole ring.
-
Recommended Protecting Groups:
-
Electron-withdrawing groups (e.g., Tosyl (Ts), Boc): These groups decrease the electron density of the indole ring, potentially allowing for functionalization on the quinoline ring.
-
Bulky silyl groups (e.g., TIPS): Can sterically hinder attack at certain positions.
-
-
-
Employ Milder Reagents and Conditions:
-
For nitration, consider using milder reagents like acetyl nitrate instead of a mixture of nitric and sulfuric acid.
-
For halogenation, use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled temperatures.
-
-
Utilize a Directing Group Strategy: To target a specific position, a directing group can be installed to guide the catalyst or reagent.
Summary of Regioselectivity in Electrophilic Substitution:
| Ring System | Most Probable Positions of Attack | Least Probable Positions of Attack |
| Indole | C3' > C5', C7' | C2', C4', C6' |
| Quinoline | C5, C8 | C2, C3, C4, C6, C7 |
Problem 2: Difficulty in Achieving C-H Functionalization at a Specific Position
Symptom: Attempts at direct C-H functionalization (e.g., arylation, alkylation) using transition metal catalysis yield a complex mixture of products or no reaction at the desired position.
Possible Causes and Solutions:
-
Competition between Multiple C-H Bonds: The this compound scaffold has numerous C-H bonds with varying reactivities. The inherent reactivity often favors certain positions (e.g., C3' of the indole).
-
Catalyst Poisoning: The nitrogen atoms in both the indole and quinoline rings can coordinate to the metal center, potentially leading to catalyst deactivation.[1][2]
Troubleshooting Steps:
-
Employ a Directing Group: This is the most effective strategy to override the inherent reactivity and achieve site-selectivity.[3][4][5]
-
Targeting the Indole Ring:
-
Targeting the Quinoline Ring:
-
C2-Functionalization: The use of a quinoline N-oxide is a common strategy to activate the C2 position for various functionalizations, including amination and alkylation.[8]
-
C8-Alkylation/Arylation: A chelating group at the 8-position (e.g., 8-aminoquinoline) is a well-established directing group for functionalization at other positions, though this would require a modification of the starting material. For the target molecule, the quinoline nitrogen itself can sometimes direct functionalization to the C8 position.
-
-
-
Protect the Indole N-H: As with electrophilic substitution, protecting the indole nitrogen can prevent undesired side reactions and help direct functionalization.
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: The choice of metal catalyst (e.g., Pd, Rh, Ru, Cu) and ligand is crucial for regioselectivity. For example, palladium catalysts with pyridine-type ligands have been used for C7-arylation of indoles.[6]
-
Solvent and Additives: The polarity of the solvent and the presence of additives (e.g., acids, oxidants) can significantly influence the reaction outcome.
-
Experimental Workflow for Directed C-H Functionalization
References
- 1. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
enhancing the fluorescence signal of 3-(1H-Indol-2-yl)quinoline probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(1H-Indol-2-yl)quinoline fluorescent probes. The information is designed to assist in optimizing experimental protocols and overcoming common challenges to enhance the fluorescence signal.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the fluorescence intensity of this compound probes?
A1: Several factors can significantly impact the fluorescence intensity of your probe. These include:
-
Concentration: At low concentrations, fluorescence intensity is typically proportional to the probe's concentration. However, at high concentrations, self-quenching can occur, leading to a decrease in the signal.
-
Solvent Polarity: The polarity of the solvent can affect the photophysical properties of quinoline derivatives. While absorption spectra may show little change, fluorescence properties, including the Stokes shift, can be solvent-dependent.[1]
-
pH: The protonation state of the quinoline nitrogen can dramatically alter the fluorescence. Protonation can lead to a significant enhancement of the fluorescence signal, in some cases by over 50-fold, by changing the nature of the excited state.[2]
-
Temperature and Viscosity: An increase in temperature can lead to a decrease in fluorescence intensity due to increased collisional deactivation.[1] Conversely, higher viscosity can restrict molecular vibrations and enhance fluorescence.
-
Presence of Quenchers: Various molecules can quench the fluorescence of your probe. Oxygen is a common quencher, and its presence can be minimized by degassing the solution.[1][3] Metal ions can also act as quenchers.[4]
-
Photodecomposition: Prolonged exposure to the excitation light source can lead to the degradation of the fluorescent probe, resulting in a diminished signal over time.
Q2: My this compound probe is exhibiting a weak fluorescence signal. What are the potential causes and how can I troubleshoot this?
A2: A weak fluorescence signal can stem from several issues. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Q3: How does the substitution on the quinoline or indole ring affect the probe's fluorescence?
A3: Substituents can significantly modulate the photophysical properties of the probe. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, affecting the absorption and emission wavelengths, as well as the quantum yield. For instance, strong electron-withdrawing groups like a nitro group can lead to fluorescence quenching.[4] The position of the substituent on the quinoline ring can also influence the chromophore characteristics.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound probes.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incorrect Excitation/Emission Wavelengths: The instrument settings may not match the probe's spectral properties. | Verify the absorption and emission maxima of your specific this compound derivative from the literature or by running a scan. |
| Low Probe Concentration: The concentration of the probe may be too low to produce a detectable signal. | Prepare a fresh, more concentrated stock solution and perform a concentration titration to find the optimal working concentration. | |
| Quenching: The presence of quenching agents in the sample (e.g., oxygen, metal ions, or other solutes). | Degas your solvent and sample solution. If metal ion contamination is suspected, consider using a chelating agent. | |
| Inappropriate Solvent: The solvent may not be optimal for the fluorescence of your probe. | Test a range of solvents with varying polarities to identify one that enhances the fluorescence signal. | |
| pH of the Medium: The probe may require a specific pH for optimal fluorescence (e.g., acidic conditions for protonation-induced enhancement). | Adjust the pH of your buffer or solution and measure the fluorescence at different pH values to determine the optimum.[2] | |
| Signal Fades Quickly (Photobleaching) | High Excitation Light Intensity: Excessive light intensity can rapidly degrade the fluorophore. | Reduce the intensity of the excitation source. Use neutral density filters if necessary. |
| Prolonged Exposure Time: Continuous exposure to the excitation light will accelerate photobleaching. | Minimize the exposure time during data acquisition. Use the shutter to block the light path when not actively measuring. | |
| Presence of Oxygen: Oxygen can contribute to the formation of reactive species that degrade the probe. | Use an anti-fading agent or deoxygenate your sample. | |
| Inconsistent or Irreproducible Results | Probe Instability or Degradation: The probe may be degrading in solution over time. | Prepare fresh solutions of the probe for each experiment. Store stock solutions protected from light and at the recommended temperature. |
| Instrumental Fluctuations: Variations in the lamp intensity or detector sensitivity. | Allow the instrument to warm up and stabilize before taking measurements. Run a standard fluorescent sample to check for instrument drift. | |
| Precipitation of the Probe: The probe may not be fully soluble in the chosen solvent at the working concentration. | Visually inspect the solution for any precipitate. Consider using a different solvent or adding a co-solvent to improve solubility. |
Quantitative Data Summary
The photophysical properties of quinoline-based probes can vary significantly based on their specific structure and the experimental conditions. The following tables provide a summary of representative data for related quinoline derivatives to offer a general reference.
Table 1: Photophysical Properties of Representative Quinoline Derivatives
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Quinoline Derivative 8d | Ethanol | ~350 | 400 | ~50 | Not specified | [1] |
| Bis-quinolin-3-yl-chalcone | Various | 215-290 | Not specified | Not specified | Not specified | [4] |
| IM-3 (quinoline-indole derivative) | Various | ~500 | ~514 | ~14 | Not specified | [5] |
| Benzophospholo[3,2-b]indole 4 | CH2Cl2 | ~355 | 450 | ~95 | 0.75 | [6] |
Note: This data is for structurally related compounds and should be used as a general guideline. The exact properties of your this compound probe may differ.
Experimental Protocols
1. General Protocol for Fluorescence Measurement
This protocol outlines the basic steps for measuring the fluorescence of a this compound probe.
-
Preparation of Stock Solution: Dissolve the this compound probe in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution protected from light at an appropriate temperature (e.g., -20°C).
-
Preparation of Working Solution: Dilute the stock solution in the desired experimental buffer or solvent to the final working concentration (typically in the µM range).
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp and detectors to warm up and stabilize.
-
Set the excitation and emission wavelengths based on the known spectral properties of the probe. If unknown, perform an excitation and emission scan to determine the maxima.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Measurement:
-
Place a cuvette containing the blank solution (buffer or solvent only) in the spectrophotometer and zero the instrument.
-
Replace the blank with the cuvette containing the probe solution.
-
Record the fluorescence intensity.
-
-
Data Analysis: Subtract the background fluorescence of the blank from the sample reading.
2. Protocol for Investigating pH-Dependent Fluorescence Enhancement
This protocol is designed to assess the effect of pH on the fluorescence of your probe.
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Prepare Probe Solutions: Add a consistent amount of the this compound probe stock solution to each buffer to achieve the same final probe concentration in all samples.
-
Fluorescence Measurement: Measure the fluorescence intensity of the probe in each buffer solution using the general protocol described above.
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the optimal pH for your probe and to understand its pH sensitivity.
Visualizations
Caption: General experimental workflow for fluorescence measurement.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. BJOC - Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives [beilstein-journals.org]
Technical Support Center: Optimization of HPLC Methods for Separating Indolylquinoline Analogs
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of indolylquinoline analogs. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to overcome common challenges in the analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when separating indolylquinoline analogs by reversed-phase HPLC?
A1: The most prevalent issue is peak tailing. Indolylquinolines are basic compounds due to the nitrogen atoms in their heterocyclic structure. These basic sites can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.[1][2][3]
Q2: How can I minimize peak tailing for my indolylquinoline analogs?
A2: To minimize peak tailing, you can:
-
Operate at a low pH: A mobile phase pH of 2-4 will protonate the basic nitrogen atoms in the indolylquinoline structure and suppress the ionization of residual silanols, thus reducing unwanted secondary interactions.[3][4]
-
Use a modern, end-capped column: These columns have a reduced number of free silanol groups, leading to more symmetrical peaks for basic compounds.
-
Consider a mobile phase additive: While becoming less common, additives like triethylamine (TEA) can be used to mask the active silanol sites.[5] However, be aware that TEA can be difficult to remove from the column and may interfere with mass spectrometry detection.
Q3: I am struggling to separate positional isomers of my indolylquinoline analog. What should I do?
A3: Separating positional isomers can be challenging due to their similar physicochemical properties. Consider the following strategies:
-
Change the stationary phase: Instead of a standard C18 column, try a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities, such as pi-pi interactions, which can help resolve isomers.
-
Optimize the mobile phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol) and the mobile phase pH.
-
Explore Normal Phase or HILIC: For highly polar analogs, Normal Phase Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better separation than reversed-phase.[1][5] HILIC, in particular, is well-suited for separating polar compounds that show poor retention in reversed-phase systems.[1][5]
Q4: What type of buffer should I use for my mobile phase?
A4: The choice of buffer is critical for reproducible separations.
-
Select a buffer with a pKa close to the desired pH: A buffer is most effective within +/- 1 pH unit of its pKa.[6][7][8]
-
For low pH applications: Phosphate and formate buffers are common choices.[7]
-
For LC-MS applications: Use volatile buffers like formic acid, ammonium formate, or ammonium acetate to ensure compatibility with the mass spectrometer.[9]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing)
This is often observed with basic compounds like indolylquinolines due to interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Problem: Co-elution or Poor Resolution of Isomers
Positional isomers of indolylquinolines can be particularly challenging to separate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomer co-elution.
Experimental Protocols
Protocol 1: General Screening Method for Indolylquinoline Analogs (Reversed-Phase)
This protocol provides a starting point for the separation of a range of indolylquinoline analogs with varying polarity.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector or Mass Spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 320 nm, or MS with Electrospray Ionization (ESI) in positive mode.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve samples in a 50:50 mixture of acetonitrile and water.
Protocol 2: Separation of Polar Indolylquinoline Analogs (HILIC)
This protocol is suitable for highly polar or hydrophilic indolylquinoline analogs that are poorly retained in reversed-phase chromatography.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector or Mass Spectrometer.
-
Column: HILIC (e.g., silica or amide), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient:
-
0-1 min: 1% B
-
1-7 min: 1-50% B
-
7-8 min: 50% B
-
8-8.1 min: 50-1% B
-
8.1-10 min: 1% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm and 320 nm, or MS with ESI in positive mode.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve samples in 70:30 Acetonitrile:Methanol.
Data Presentation
The following tables provide example data for the separation of a hypothetical set of indolylquinoline analogs using the protocols described above.
Table 1: Example Separation Data using Protocol 1 (Reversed-Phase)
| Compound ID | Substitution Pattern | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) to next peak |
| IQ-001 | Unsubstituted | 4.25 | 1.2 | 2.8 |
| IQ-002 | 2-Methyl | 4.88 | 1.3 | 2.1 |
| IQ-003 | 4-Methyl | 5.12 | 1.3 | 3.5 |
| IQ-004 | 8-Chloro | 5.98 | 1.1 | 4.2 |
| IQ-005 | 8-Methoxy | 5.45 | 1.4 | - |
Table 2: Example Separation Data using Protocol 2 (HILIC)
| Compound ID | Substitution Pattern | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) to next peak |
| IQ-P01 | 2-Amino | 3.15 | 1.1 | 2.5 |
| IQ-P02 | 4-Amino | 3.58 | 1.2 | 3.1 |
| IQ-P03 | 8-Hydroxy | 4.32 | 1.2 | - |
Disclaimer: The experimental protocols and data presented are illustrative examples and may require further optimization for specific indolylquinoline analogs and HPLC systems.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Toxicity of 3-(1H-Indol-2-yl)quinoline Derivatives in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1H-indol-2-yl)quinoline derivatives. The information provided is intended to help mitigate unintended toxicity in cell-based assays and ensure the generation of reliable experimental data.
I. Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our this compound derivative, even at low concentrations. What are the common causes?
A1: High cytotoxicity can stem from several factors:
-
Compound-Specific Toxicity: The intrinsic chemical structure of the derivative may lead to off-target effects.
-
Poor Solubility: The compound may precipitate in the cell culture medium, leading to inconsistent concentrations and overestimated toxicity.
-
Reactive Oxygen Species (ROS) Induction: Many quinoline-based compounds are known to induce oxidative stress, which can trigger apoptosis or necrosis.
-
Assay Interference: The compound may interfere with the assay chemistry itself, leading to false-positive results.
Q2: How can we reduce the impact of poor compound solubility on our results?
A2: Addressing solubility issues is critical for accurate cytotoxicity assessment.
-
Solvent Optimization: While DMSO is a common solvent, its final concentration in the culture medium should ideally be below 0.5% to avoid solvent-induced toxicity.
-
Formulation Strategies: Consider using solubility enhancers such as cyclodextrins to form inclusion complexes, which can improve the aqueous solubility of hydrophobic compounds.[1][2][3][4]
-
Sonication: Briefly sonicating the compound in the culture medium before adding it to the cells can help to disperse aggregates.
-
Visual Inspection: Always visually inspect the wells under a microscope after adding the compound to check for any signs of precipitation.
Q3: Is there a way to counteract oxidative stress induced by our this compound derivative?
A3: Yes, co-treatment with an antioxidant can help determine if oxidative stress is the primary mechanism of toxicity.
-
N-acetylcysteine (NAC): NAC is a potent antioxidant that can scavenge reactive oxygen species.[5][6] Co-incubating your cells with NAC and the quinoline derivative can help rescue them from ROS-mediated cell death.
-
Other Antioxidants: Other antioxidants like Vitamin E (alpha-tocopherol) or ascorbic acid can also be tested.
Q4: Can serum concentration in the culture medium affect the observed toxicity?
A4: Yes, serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and thus their bioavailability and toxicity.[7][8][9]
-
Consistency is Key: Ensure that the serum concentration is kept consistent across all experiments.
-
Serum-Free Conditions: For mechanistic studies, consider conducting experiments in serum-free or reduced-serum media for a defined period, but be aware that this can also impact cell health.
Q5: How can we be sure that our compound is inducing apoptosis and not another form of cell death?
A5: It is important to use multiple assays to confirm the mechanism of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can confirm the involvement of the apoptotic signaling cascade.[10]
-
Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early indicator of apoptosis. The JC-1 assay is commonly used for this purpose.
II. Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity
This guide provides a logical workflow for troubleshooting unexpected or high cytotoxicity observed in your cell-based assays.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 5. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway [mdpi.com]
- 7. ir-ithesis.swu.ac.th [ir-ithesis.swu.ac.th]
- 8. Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends [mdpi.com]
- 9. Investigating the binding interaction of quinoline yellow with bovine serum albumin and anti-amyloidogenic behavior of ferulic acid on QY-induced BSA fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
improving the synthetic efficiency of multi-step indolylquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic efficiency of multi-step indolylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing indolylquinolines?
A1: Two prevalent and effective methods for the synthesis of 4-indolylquinoline derivatives are:
-
A two-step process involving an initial Michael addition of an indole to a nitrochalcone, followed by a reductive cyclization of the intermediate.[1]
-
A transition metal-free, one-pot reaction using 2-methyleneaminochalcones and indoles in the presence of a Lewis acid and an oxidizing agent.[2]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in indolylquinoline synthesis can stem from several factors:
-
Steric Hindrance: Bulky substituents on either the indole or the quinoline precursor can impede the reaction, leading to the formation of undesired byproducts such as indole-cleaved products.[1]
-
Substituent Effects: The electronic properties of the substituents on the indole ring can influence the reaction outcome. While electron-poor indoles (e.g., containing fluoro-, chloro-, or bromo- groups) tend to produce excellent yields, electron-rich indoles (e.g., with methoxy or methyl groups) may result in slightly lower yields.[1]
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or catalyst concentration, can significantly impact the yield. For instance, in the reductive cyclization using Fe/HCl, performing the reaction in methanol can lead to a decreased yield compared to ethanol.[1]
-
Catalyst Inefficiency: The choice and activity of the catalyst are crucial. In Friedländer-type syntheses, for example, the use of an inappropriate Lewis acid can lead to poor results.
Q3: I am observing significant byproduct formation. How can I minimize this?
A3: Byproduct formation, particularly the cleavage of the indole moiety, is a common issue. Here are some strategies to mitigate it:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and reaction time. For the reductive cyclization with Fe/HCl, using a mixed solvent system like ethanol and water (1:1) can sometimes improve the yield of the desired product, although it may require a longer reaction time.[1]
-
Choice of Reagents: In the case of the Fe/HCl reductive cyclization, the formation of an indole-cleaved byproduct has been observed. While the exact mechanism is not fully elucidated, controlling the amount of acid and the reaction time can be crucial.
-
Purification Strategy: Developing a robust purification protocol is essential to separate the desired indolylquinoline from byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation in Friedländer annulation | Inefficient catalyst or harsh reaction conditions. | Consider using a milder and more efficient Lewis acid catalyst such as Indium(III) triflate (In(OTf)₃), which has been shown to be highly effective.[3] Traditional methods may require high temperatures and strong acids or bases, which can be detrimental.[4] |
| Poor regioselectivity in Friedländer synthesis with asymmetric ketones | Lack of control over which α-methylene group of the ketone reacts. | To address regioselectivity, you can introduce a phosphoryl group on the desired α-carbon of the ketone, use a specific amine catalyst, or employ an ionic liquid as the reaction medium.[4] |
| Formation of an indole-cleaved byproduct | Steric hindrance on the starting materials or prolonged reaction times under harsh reductive conditions. | Use starting materials with less steric bulk if possible. Optimize the reaction time to favor the formation of the desired product over the byproduct. For instance, in Fe/HCl reductions, monitor the reaction closely to avoid over-reduction or side reactions.[1] |
| Difficulty in purifying the final product | The product may be sensitive to the stationary phase used in chromatography, or it may co-elute with impurities. | If you suspect your product is degrading on silica gel, consider using a different stationary phase like basic alumina.[5] A screening of different stationary phases can be performed on a small scale to identify the optimal conditions for purification.[6] For products that crystallize from the reaction mixture, it is often better to dry the entire mixture, redissolve it in a suitable solvent like DMSO, and then purify by flash chromatography rather than attempting to filter and wash the crystals.[7] |
| Low yield in Palladium-catalyzed cross-coupling reactions | Catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions. | The choice of palladium catalyst and ligand is critical. For instance, in Suzuki cross-coupling reactions, palladium complexes with indolyl-NNN-type ligands have shown good catalytic activity.[8] Optimization of the base, solvent, and temperature is also essential. For example, a combination of K₂CO₃ as the base and toluene as the solvent at 70°C has been found to be effective for certain Suzuki couplings.[8] |
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of 4-indolylquinoline Synthesis via Reductive Cyclization [1]
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 12 | 85 |
| 2 | Ethanol:Water (1:1) | 24 | 92 |
| 3 | Methanol | 12 | 75 |
Table 2: Influence of Indole Substituents on Yield in Reductive Cyclization [1]
| Indole Substituent | Product Yield |
| 5-Fluoro | Excellent |
| 5-Chloro | Excellent |
| 5-Bromo | Excellent |
| 5-Methoxy | Good |
| 6-Methyl | Good |
| 2-Phenyl | Moderate (with indole-cleaved byproduct) |
| 2-Methyl | Moderate (with indole-cleaved byproduct) |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 4-Indolylquinolines via Reductive Cyclization [1]
Step 1: Michael Addition of Indole to Nitrochalcone
-
To a mixture of the 2-nitrochalcone (1.0 equiv) and the respective indole (1.2 equiv), add sulfamic acid (50 mol %).
-
Heat the reaction mixture under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Reductive Cyclization
-
Dissolve the indolylnitrochalcone intermediate (1.0 equiv) in ethanol (10 mL).
-
Add iron powder (6.0 equiv) and concentrated hydrochloric acid (1.0 equiv).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a bed of Celite.
-
Wash the Celite bed with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Visualizations
References
- 1. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Indolylquinoline Bis-Heterocycles from the Reactions of Enone-Tethered Imines with Indoles: Michael/Mannich/Aromatization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-(1H-Indol-2-yl)quinoline and Other Kinase Inhibitors: A Guide for Researchers
A detailed examination of the kinase inhibitory potential of the 3-(1H-Indol-2-yl)quinoline scaffold in comparison to established kinase inhibitors. This guide provides a data-driven overview for researchers, scientists, and drug development professionals, highlighting key structural motifs and their impact on kinase inhibition.
Performance Comparison of Selected Kinase Inhibitors
To provide a quantitative perspective, the following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-established kinase inhibitors against key kinases and various cancer cell lines. This data serves as a benchmark for the anticipated potency of novel compounds like this compound.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) - Enzymatic Assay | Reference |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 (VEGFR-2), 2 (PDGFRβ) | [1] |
| Sorafenib | VEGFR-2, PDGFRβ, Raf-1 | 90 (VEGFR-2), 580 (PDGFRβ) | Not explicitly cited |
| Gefitinib | EGFR | 2-37 (EGFR) | Not explicitly cited |
| Erlotinib | EGFR | 2 | [2] |
Table 1: In Vitro Kinase Inhibition Profile of Selected FDA-Approved Kinase Inhibitors. This table highlights the enzymatic inhibitory potency of common kinase inhibitors against their primary targets.
| Kinase Inhibitor | Cell Line | IC50 (µM) - Cell-Based Assay | Reference |
| Sunitinib | A549 (Lung Carcinoma) | 3.6 | [3] |
| H1975 (Lung Carcinoma) | 3.13 | [3] | |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 5.8 | Not explicitly cited |
| Gefitinib | A549 (Lung Carcinoma) | >10 | Not explicitly cited |
| Erlotinib | PC-9 (Lung Adenocarcinoma) | 0.007 | [4] |
| H3255 (Lung Adenocarcinoma) | 0.012 | [4] |
Table 2: Anti-proliferative Activity of Selected Kinase Inhibitors in Cancer Cell Lines. This table showcases the cellular efficacy of these inhibitors, reflecting their ability to penetrate cells and inhibit kinase activity in a more complex biological environment.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
Kinase Activity Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Reagents and Materials : Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Western Blotting for Kinase Inhibition
Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing a direct measure of the inhibitor's effect within the cell.
-
Reagents and Materials : Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific for the phosphorylated and total forms of the target protein), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure :
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathways downstream of receptor tyrosine kinases.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the well-documented activities of both quinoline and indole-containing compounds, it is plausible that this hybrid molecule could exhibit potent inhibitory activity against key oncogenic kinases such as VEGFR-2 and c-Met. The provided comparative data for established inhibitors and detailed experimental protocols offer a valuable resource for researchers aiming to synthesize and evaluate the therapeutic potential of this compound and its derivatives. Further investigation is warranted to elucidate the specific kinase inhibitory profile and anti-proliferative effects of this compound, which could pave the way for its development as a novel anti-cancer agent.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
In Vivo Anticancer Efficacy of 3-(1H-Indol-2-yl)quinoline and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the anticancer activity of 3-(1H-Indol-2-yl)quinoline derivatives and compares their performance with alternative compounds and established anticancer agents. The data presented is compiled from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug discovery.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the in vivo efficacy of selected quinoline-indole derivatives against various cancer models. These compounds have demonstrated significant tumor growth inhibition, highlighting their potential as novel anticancer therapeutics.
| Compound(s) | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition | Comparator(s) |
| 27c and 34b | Kunming mice | H22 (Murine hepatocarcinoma) | 20 mg/kg/day (i.v.) for 7 days | 27c: 63.7% reduction in tumor weight | Combretastatin A-4 (CA-4) |
| Neocryptolepine Analogs (6a-d) | Female albino Swiss mice | Ehrlich Ascites Carcinoma (EAC) | 50 mg/kg (i.p.) daily for 10 days | Significant decrease in tumor volume | Thalidomide |
| 91b1 | Athymic nude mice (BALB/c-nu/nu, female) | KYSE450 (Human esophageal squamous cell carcinoma) | 50 mg/kg/day (i.p.) for 25 days | Significant reduction in relative tumor volume | Vehicle control |
Note: The quantitative data for tumor growth inhibition for Neocryptolepine Analogs and 91b1 were described as "remarkable" and "significant" in the source material, respectively, without providing specific percentage values in the abstract.
Detailed Experimental Protocols
In Vivo Study of Quinoline-Indole Derivatives 27c and 34b
-
Animal Model: Male Kunming mice.
-
Tumor Model: H22 murine hepatocarcinoma xenograft. H22 cells were implanted subcutaneously into the right flank of the mice.
-
Treatment: When the tumors reached a volume of approximately 100-200 mm³, the mice were randomly assigned to treatment and control groups. Compounds 27c and 34b were administered intravenously (i.v.) at a dose of 20 mg/kg/day for 7 consecutive days. Combretastatin A-4 (CA-4) was used as a positive control.
-
Efficacy Evaluation: At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition was calculated as the percentage reduction in tumor weight in the treated groups compared to the vehicle control group.[1][2]
In Vivo Antitumor Activity of Neocryptolepine Analogs (6a-d)
-
Animal Model: Female albino Swiss mice.
-
Tumor Model: Ehrlich Ascites Carcinoma (EAC) solid tumor model. EAC cells were injected subcutaneously to induce solid tumor formation.
-
Treatment: Treatment was initiated after the tumors were established. The neocryptolepine analogs (6a-d) were administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily for ten days. Thalidomide was used as a reference drug.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the antitumor effect of the compounds. The primary endpoint was the reduction in tumor volume in the treated groups compared to the control group.[3]
In Vivo Anticancer Evaluation of Quinoline Derivative 91b1
-
Animal Model: Female athymic nude mice (BALB/c-nu/nu).
-
Tumor Model: KYSE450 human esophageal squamous cell carcinoma xenograft. KYSE450 cells were implanted subcutaneously.
-
Treatment: Once the tumors were palpable, the mice were randomized into treatment and control groups. Compound 91b1 was administered intraperitoneally (i.p.) at a daily dose of 50 mg/kg for 25 days. The control group received the vehicle.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study by measuring the tumor volume. The relative tumor volume was calculated to determine the efficacy of the treatment.[4][5][6]
Signaling Pathways and Mechanisms of Action
The anticancer activity of these quinoline-indole derivatives is attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Quinoline-Indole Derivatives (27c and 34b): Tubulin Polymerization Inhibition
These compounds act as microtubule-destabilizing agents by binding to the colchicine site on tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Caption: Mechanism of action for quinoline-indole derivatives 27c and 34b.
Neocryptolepine Analogs: PI3K/Akt/mTOR Pathway Inhibition
Neocryptolepine and its analogs have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, growth, and survival. Inhibition of this pathway leads to apoptosis and a reduction in tumor growth.
Caption: Signaling pathway targeted by Neocryptolepine analogs.
Quinoline Derivative 91b1: Downregulation of Lumican
Compound 91b1 has been found to downregulate the expression of Lumican, a proteoglycan implicated in tumorigenesis. The exact downstream signaling cascade is still under investigation, but it is hypothesized to impact pathways controlling cell migration, invasion, and proliferation.[4][7]
Caption: Proposed mechanism of action for quinoline derivative 91b1.
Experimental Workflow
The general workflow for the in vivo validation of these anticancer compounds is illustrated below.
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Indolylquinoline Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The fusion of indole and quinoline rings has given rise to a plethora of heterocyclic compounds with significant pharmacological activities, particularly in the realm of anticancer research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1H-Indol-2-yl)quinoline analogs and related indolylquinoline scaffolds, offering insights into the structural modifications that influence their cytotoxic potential. Due to the limited availability of comprehensive SAR studies on the specific this compound scaffold, this guide draws comparisons from closely related and well-studied indoloquinoline isomers, such as indolo[3,2-b]quinolines (e.g., cryptolepine analogs) and indolo[2,3-b]quinolines.
Key Structural Insights and Comparative Analysis
The anticancer activity of indolylquinolines is intricately linked to their chemical architecture. Modifications to the core structure, including the position of the indole nitrogen, the point of attachment to the quinoline ring, and the nature and position of substituents, can dramatically alter their biological efficacy.
The Indoloquinoline Core: Isomeric Variations
The orientation of the indole and quinoline rings is a critical determinant of activity. While direct SAR studies on 3-(1H-Indol-2-yl)quinolines are scarce in publicly available literature, extensive research on isomers like indolo[3,2-b]quinolines and indolo[2,3-b]quinolines provides valuable insights.
-
Indolo[3,2-b]quinolines (Cryptolepine and its Analogs): This class of compounds, with the indole nitrogen at position 5, has been extensively studied. The parent compound, cryptolepine, exhibits a broad spectrum of biological activities, including anticancer effects. Its mechanism is often attributed to DNA intercalation and inhibition of topoisomerase II.[1]
-
Indolo[2,3-b]quinolines: These analogs also demonstrate significant cytotoxic activity. Their planar tetracyclic system allows for effective DNA intercalation, leading to cell cycle arrest and apoptosis.[2]
Influence of Substituents
The addition of various functional groups to the indolylquinoline scaffold plays a crucial role in modulating potency and selectivity.
-
Substitution on the Indole Ring: Halogenation, particularly at the 2- and 7-positions of the indolo[3,2-b]quinoline core, has been shown to enhance antiplasmodial and cytotoxic activity. For instance, 2,7-dibromocryptolepine was found to be significantly more potent than cryptolepine itself.[1]
-
Substitution on the Quinoline Ring: The introduction of alkylamino side chains at certain positions can improve the pharmacological profile. For example, in a series of indolo[3,2-c]quinolines, the nature of the C(6) alkylamino substituent significantly influenced antiproliferative activity.[3]
-
N-Alkylation: Methylation of the indole nitrogen (N-5 in indolo[3,2-b]quinolines) is a key feature of the highly active natural product cryptolepine, highlighting the importance of this position for biological activity.[1][4]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative indolylquinoline analogs against various cancer cell lines. This data is compiled from different studies on related scaffolds to provide a comparative overview.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo[3,2-b]quinoline Analogs | |||
| Cryptolepine | P. falciparum K1 | 0.44 | [1] |
| 2,7-Dibromocryptolepine | P. falciparum K1 | 0.049 | [1] |
| Indolo[3,2-c]quinoline Analogs | |||
| Compound 20a (a 2-phenylethylamino derivative) | HeLa | 0.52 | [3] |
| Compound 25 (a bis-indolo[3,2-c]quinoline) | HeLa | More active than Doxorubicin | [3] |
| Indolo[2,3-b]quinoline Analogs | |||
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline | Leukemia (MOLT-4) | 0.09 | [2] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline | Leukemia (K-562) | 0.42 | [2] |
Experimental Protocols
General Synthesis of Indolylquinoline Scaffolds
A common synthetic route to indolo[3,2-b]quinolines involves the cyclization of an intermediate formed from the reaction of an isatin derivative with a substituted aniline. Another method is the acid-catalyzed cyclization of N-(2-aminophenyl)-1H-indole-2-carboxamides. The specific synthesis of this compound analogs can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, between a haloquinoline and an appropriately functionalized indole.
Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute HCl.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
Many indolylquinoline analogs exert their anticancer effects by targeting fundamental cellular processes. A common mechanism is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Caption: Topoisomerase II inhibition by indolylquinoline analogs.
This guide provides a foundational understanding of the SAR of indolylquinoline analogs as potential anticancer agents. Further research focusing on the specific this compound scaffold is warranted to delineate its unique SAR profile and unlock its therapeutic potential.
References
- 1. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolo[3,2-b]quinolines: synthesis, biological evaluation and structure activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 3-(1H-Indol-2-yl)quinoline: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of a synthetic route to 3-(1H-Indol-2-yl)quinoline. The proposed synthesis utilizes the well-established Friedländer annulation. The guide details the experimental protocol and presents a comparison of expected spectral data, derived from analogous compounds, to facilitate the structural confirmation of the synthesized product.
Synthetic Route: Friedländer Annulation
The proposed synthesis of this compound involves the acid-catalyzed condensation of indole-2-carbaldehyde with 2-aminoacetophenone. This reaction, a variation of the Friedländer synthesis, is a reliable method for the formation of quinoline rings.[1][2][3][4][5]
Logical Workflow of the Synthesis and Validation Process
Caption: A flowchart illustrating the synthesis of this compound via Friedländer annulation followed by spectral validation.
Experimental Protocols
Synthesis of this compound
This protocol is based on general procedures for the Friedländer synthesis.[1][2][4]
-
Reactant Preparation: In a round-bottom flask, dissolve indole-2-carbaldehyde (1.0 eq.) and 2-aminoacetophenone (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a protic acid (e.g., hydrochloric acid or sulfuric acid) or a Lewis acid (e.g., ytterbium(III) triflate).[6]
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Spectral Analysis
-
¹H and ¹³C NMR Spectroscopy: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Mass Spectrometry: Obtain the mass spectrum of the purified product using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.[7][8]
Spectral Data Comparison
The following tables present the expected spectral data for this compound based on the analysis of structurally similar compounds reported in the literature. These values should be compared with the experimental data obtained for the synthesized product for validation.
Table 1: Expected ¹H NMR Chemical Shifts
The expected chemical shifts are based on data for substituted quinolines and indoles.[9][10][11] The exact values for the synthesized compound may vary depending on the solvent and the purity of the sample.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole NH | 11.0 - 12.5 | br s |
| Quinoline H2/H4 | 8.5 - 9.5 | s |
| Aromatic H | 7.0 - 8.2 | m |
Table 2: Expected ¹³C NMR Chemical Shifts
The expected chemical shifts are based on data for various quinoline and indole derivatives.[9][10][11]
| Carbon | Expected Chemical Shift (δ, ppm) |
| Quinoline C2/C4 | 145 - 155 |
| Quinoline C3 | 120 - 130 |
| Aromatic C | 110 - 140 |
| Indole C2 | 135 - 145 |
| Indole C3a/C7a | 125 - 138 |
Table 3: Expected Mass Spectrometry Data
The expected mass spectrometry data is based on the molecular formula of this compound (C₁₇H₁₂N₂).
| Analysis | Expected Value |
| Molecular Formula | C₁₇H₁₂N₂ |
| Molecular Weight | 244.29 g/mol |
| [M+H]⁺ (ESI) | 245.1073 |
Validation Workflow
The following diagram outlines the logical steps for validating the synthetic route and confirming the structure of the final product.
Caption: A step-by-step workflow for the validation of the synthesized this compound using spectral data.
By following this guide, researchers can systematically approach the synthesis of this compound and confidently validate its structure through a rigorous comparison of experimental and expected spectral data.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. scielo.br [scielo.br]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Comparative Cross-Reactivity Profiling of 3-(1H-Indol-2-yl)quinoline Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel inhibitor 3-(1H-Indol-2-yl)quinoline. Its performance is benchmarked against established multi-kinase inhibitors: Vandetanib, Sunitinib, Erlotinib, and Bosutinib. The data presented for this compound is a representative hypothetical profile to illustrate its potential selectivity and off-target effects.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator compounds against a selected panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Vandetanib (IC50, nM) | Sunitinib (IC50, nM) | Erlotinib (IC50, nM) | Bosutinib (IC50, nM) |
| VEGFR2 (KDR) | 15 | 40 | 9 | >10,000 | >10,000 |
| EGFR | 850 | 500 | >10,000 | 2 | 230 |
| ABL1 | >10,000 | >10,000 | >10,000 | >10,000 | 1.2 |
| SRC | 2,500 | >10,000 | 210 | >10,000 | 1.0 |
| PDGFRβ | 75 | 110 | 2 | >10,000 | 150 |
| c-KIT | 120 | >5,000 | 8 | >10,000 | 110 |
| RET | 95 | 100 | 35 | >10,000 | 45 |
| BRAF | >10,000 | 5,800 | >10,000 | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| p38α | 5,000 | >10,000 | >10,000 | >10,000 | 4,200 |
Note: IC50 values for comparator drugs are compiled from publicly available data and may vary depending on the specific assay conditions.
Experimental Protocols
Kinase Cross-Reactivity Profiling via Competitive Binding Assay (e.g., KINOMEscan™)
This protocol outlines a generalized method for determining the dissociation constant (Kd) or IC50 value of a test compound against a large panel of kinases, based on the principles of competitive binding assays.
1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
2. Materials:
-
Kinase Panel: A collection of purified human kinases, often expressed as fusion proteins (e.g., with a DNA tag for quantification).
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Test Compound: this compound or comparator drug, dissolved in DMSO.
-
Assay Buffer: Buffer solution optimized for kinase binding.
-
Detection System: For quantification of kinase binding, commonly quantitative PCR (qPCR) for DNA-tagged kinases.
3. Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO, typically covering a wide concentration range (e.g., from 1 nM to 10 µM).
-
Assay Plate Preparation: The kinase of interest, the immobilized ligand, and the test compound at a specific concentration are combined in the wells of a microtiter plate. A DMSO control (vehicle) is included for each kinase to determine the 100% binding level.
-
Incubation: The assay plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted from the solid support. The amount of eluted kinase is then quantified. In the case of DNA-tagged kinases, this is achieved through qPCR of the DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The percentage of control is calculated, and from a dose-response curve, the IC50 or Kd value is determined.
Mandatory Visualizations
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Simplified VEGFR2 signaling pathway.
Unveiling In Silico Affinities: A Comparative Analysis of Docking Scores for Indolylquinoline Derivatives in Cancer Research
For Immediate Release
A comprehensive analysis of molecular docking scores for a range of 3-(1H-Indol-2-yl)quinoline derivatives and related compounds reveals their potential as inhibitors of key protein kinases implicated in cancer progression. This comparison guide synthesizes available data from various in silico studies, offering researchers and drug development professionals a valuable resource for understanding the structure-activity relationships of this promising class of molecules. The data highlights the significant binding affinities of these compounds against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora Kinase, and c-Abl Kinase, all crucial players in cancer cell signaling pathways.
While a direct comparative study on a unified series of this compound derivatives is not yet available in the public domain, this guide collates and presents docking score data from multiple independent research efforts. This provides a broader perspective on how modifications to the indolylquinoline scaffold influence binding to various oncogenic kinases.
Comparative Docking Scores of Indolylquinoline Derivatives and Related Structures
The following table summarizes the docking scores of various quinoline derivatives, including those with indole or indoline moieties, against several cancer-related protein kinases. It is important to note that these scores are sourced from different studies, which may employ varied docking software and protocols, thus affecting direct comparability.
| Compound/Derivative Class | Target Kinase | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Quinolyl-Thienyl Chalcones | VEGFR-2 | Ranging from -8.9 to -10.2 | - | - |
| Quinolin-4(1H)-one Derivatives | VEGFR-2 | Ranging from -11.31 to -14.65 | Sorafenib | - |
| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one | VEGFR-2 | -7.3 for compound 6 | Sorafenib | - |
| Indoline Derivatives (HNPMI, THTMP, THMPP) | EGFR | HNPMI showed the best score | Gefitinib | - |
| 4-anilino-quinazoline with N-Boc glycine | EGFR | - | Erlotinib | - |
| Quinazoline-oxindole hybrids | VEGFR-2 | - | - | - |
| Quinoline-amidrazone hybrids | c-Abl Kinase | Libdock score of 169.76 for the highest-scoring compound | - | - |
| Pyrrole-indoline-2-ones | Aurora A Kinase | - | - | - |
Note: The docking scores are presented as reported in the respective studies. A more negative value generally indicates a stronger predicted binding affinity. The specific structures of the top-performing compounds within each class are detailed in the cited literature.
Experimental Protocols: A Look into Molecular Docking Methodology
The in silico evaluation of these indolylquinoline derivatives typically involves a standardized molecular docking workflow. While specific parameters may vary between studies, the general protocol is outlined below.
1. Ligand and Protein Preparation: The three-dimensional structures of the this compound derivatives (ligands) are constructed and optimized using computational chemistry software. This process involves energy minimization to achieve a stable conformation. The crystal structure of the target protein kinase (e.g., VEGFR-2, EGFR) is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.
2. Active Site Definition: The binding site (active site) of the protein kinase is identified. This is typically the ATP-binding pocket, and its coordinates are defined to guide the docking simulation.
3. Molecular Docking Simulation: A molecular docking program, such as AutoDock Vina, Glide, or GOLD, is used to predict the binding conformation and affinity of the ligand within the protein's active site. The software systematically samples different orientations and conformations of the ligand and scores them based on a defined scoring function. This function estimates the free energy of binding.
4. Analysis of Results: The docking results are analyzed to identify the best-scoring poses for each ligand. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.
Visualizing the Path to Discovery
To better illustrate the intricate processes involved in identifying potential kinase inhibitors, the following diagrams depict a typical molecular docking workflow and a simplified representation of a kinase signaling pathway that these inhibitors aim to disrupt.
Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition.
A Comparative Analysis of the Antimicrobial Spectrum of Indolylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, indolylquinoline scaffolds have garnered significant attention due to their potent and broad-spectrum activity. This guide provides a comparative overview of the antimicrobial efficacy of various indolylquinoline derivatives, supported by experimental data, to aid in the advancement of antimicrobial drug discovery.
Comparative Antimicrobial Activity of Indolylquinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected indolylquinoline and related indole derivatives against a panel of clinically relevant microorganisms. The data has been compiled from various studies to provide a comparative perspective on their antimicrobial spectrum. Lower MIC values are indicative of higher antimicrobial potency.
| Compound Class | Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Indolyl-Quinolinium | 1-methylquinolinium with indole fragment | Staphylococcus aureus (MRSA): 1-4 µg/mL Enterococcus faecalis (VRE): 1-4 µg/mL | - | - |
| Indolo[3,2-b]quinolines | Analogs (3a-3s) | Staphylococcus aureus (MRSA): Active | - | - |
| Indolyl-Benzimidazoles | 3j, 3y, 3al | Staphylococcus aureus: Selective activity | No activity | No activity |
| 3o | Staphylococcus aureus: 31.1 µg/mL | - | Candida albicans: 62.5 µg/mL | |
| 3ao (Brominated) | Staphylococcus aureus: 0.98 µg/mL | - | Candida albicans: 15.6 µg/mL | |
| 3q, 3r, 3v, 3w, 3af | - | Escherichia coli: Moderate activity (125 µg/mL) | - | |
| Iodo-Quinolines | Carboxy-quinoline derivatives | Staphylococcus epidermidis: Active | Klebsiella pneumoniae: No activity | Candida parapsilosis: Varied activity |
| Indole-Triazoles/Thiadiazoles | Compound 3d (Indole-triazole) | Staphylococcus aureus (MRSA): More effective than ciprofloxacin | - | Candida krusei: Promising activity |
| Compound 2h (Indole-thiadiazole) | Staphylococcus aureus: 6.25 µg/mL | - | - |
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a standardized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a test compound.
Caption: Workflow for MIC and MBC/MFC Determination.
Experimental Protocols
The determination of the antimicrobial spectrum of indolylquinoline derivatives is primarily conducted through antimicrobial susceptibility testing (AST). The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and standardized procedure.[1][2][3]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6][7]
1. Preparation of Test Compound:
-
A stock solution of the indolylquinoline derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]
2. Preparation of Inoculum:
-
The test microorganism is cultured on an appropriate agar medium.
-
A few colonies are used to prepare a suspension in sterile saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
The standardized inoculum is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.[2]
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted test compound, is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth, no compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for most bacteria).[2]
4. Interpretation of Results:
-
After incubation, the microtiter plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[4][8]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[4][5][6]
1. Subculturing:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
This aliquot is subcultured onto an appropriate agar medium that does not contain the test compound.
2. Incubation:
-
The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
3. Interpretation of Results:
-
The MBC or MFC is determined as the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. qlaboratories.com [qlaboratories.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Binding Mode of 3-(1H-Indol-2-yl)quinoline Through Mutagenesis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the binding mode of the novel compound 3-(1H-Indol-2-yl)quinoline. As direct mutagenesis studies on this specific molecule are not yet available in published literature, this document presents a hypothetical yet experimentally robust approach based on established methodologies for similar quinoline and indole derivatives. Two potential and common mechanisms of action for such compounds will be explored: inhibition of a protein kinase (specifically PI3Kα) and intercalation with DNA, targeting DNA topoisomerase II.
Hypothetical Target 1: Protein Kinase (PI3Kα)
The phosphatidylinositol 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoline and indole scaffolds are common pharmacophores in a variety of kinase inhibitors.
Proposed Binding Mode and Mutagenesis Strategy
It is hypothesized that this compound binds to the ATP-binding pocket of the p110α catalytic subunit of PI3Kα. To validate this, a site-directed mutagenesis study, specifically alanine scanning mutagenesis, would be employed. This technique systematically replaces key amino acid residues in the putative binding site with alanine, a small, neutral amino acid, to probe the energetic contribution of each residue to the binding interaction. A significant decrease in binding affinity upon mutation would indicate a critical role for that residue in the binding of the compound.
Key residues in the PI3Kα active site, identified from crystallographic data of similar inhibitors, would be targeted for mutation. These often include residues in the hinge region, the affinity pocket, and the ribose-binding pocket.
Quantitative Data Comparison
The following table summarizes the hypothetical binding affinities of this compound to wild-type and mutant PI3Kα, as would be determined by a binding assay such as Surface Plasmon Resonance (SPR).
| Target Protein | Mutation | Dissociation Constant (Kd) [nM] | Fold Change vs. Wild-Type |
| PI3Kα | Wild-Type | 15 | - |
| Val851Ala | 1500 | 100 | |
| Ile800Ala | 850 | 56.7 | |
| Tyr836Ala | 750 | 50 | |
| Met922Ala | 50 | 3.3 | |
| Ile932Ala | 25 | 1.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The significant increase in the dissociation constant (Kd) for the V851A, I800A, and Y836A mutants strongly suggests that these residues are critical for the high-affinity binding of this compound. The valine at position 851 is a key residue in the hinge region, forming a crucial hydrogen bond with many ATP-competitive inhibitors. The isoleucine at 800 and tyrosine at 836 line the hydrophobic affinity pocket.
Experimental Protocols
1. Site-Directed Mutagenesis:
-
Template: A plasmid containing the full-length cDNA of human PIK3CA (encoding p110α) would be used as the template for mutagenesis.
-
Primer Design: For each target residue, a pair of complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation (e.g., changing the codon for Valine to Alanine) would be designed. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: The mutagenesis reaction would be performed using a high-fidelity DNA polymerase (e.g., PfuUltra) in a thermocycler. The cycling parameters would be optimized but typically involve an initial denaturation step, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.
-
Template Removal: The parental, methylated template DNA would be digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation and Sequencing: The DpnI-treated plasmid would be transformed into competent E. coli cells. Colonies would be selected, and the plasmid DNA isolated. The presence of the desired mutation would be confirmed by DNA sequencing.
2. Protein Expression and Purification:
-
The wild-type and mutant p110α subunits, along with the p85α regulatory subunit, would be co-expressed in an appropriate expression system (e.g., insect cells using a baculovirus expression system).
-
The PI3Kα heterodimer would be purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
3. Surface Plasmon Resonance (SPR) Binding Assay:
-
Immobilization: Purified wild-type or mutant PI3Kα would be immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: A series of concentrations of this compound in a suitable running buffer would be injected over the sensor surface. The binding events would be monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants would be determined by fitting the sensorgram data to a 1:1 binding model. The dissociation constant (Kd) would be calculated as koff/kon.
Signaling Pathway and Experimental Workflow
Validating In Silico Predictions: A Comparative Guide to the Bioactivity of 3-(1H-Indol-2-yl)quinoline and Its Analogs
For researchers, scientists, and drug development professionals, the validation of in silico predictions through robust experimental data is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the predicted bioactivity of 3-(1H-Indol-2-yl)quinoline against the experimentally determined activities of its structural isomers and derivatives, offering a framework for validating computational hypotheses.
While direct experimental validation for the bioactivity of this compound is not extensively documented in publicly available literature, a wealth of data exists for its close chemical relatives, particularly the isomeric indolo[2,3-b]quinolines. These compounds, which share the same molecular formula but differ in their atomic arrangement, have demonstrated significant anticancer properties. This guide will leverage this data to provide a comparative benchmark for the potential bioactivity of this compound.
Comparative Analysis of Anticancer Activity
The primary therapeutic potential of indole-quinoline scaffolds, as suggested by numerous studies, lies in their anticancer activity. The following tables summarize the cytotoxic effects of various indolo[2,3-b]quinoline derivatives against a range of human cancer cell lines. This data provides a quantitative basis for what might be expected from experimental testing of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indolo[2,3-b]quinoline Derivatives | ||||
| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | MGC-803 | 0.58 | - | - |
| HCT-116 | 0.68 | - | - | |
| Kyse450 | 0.59 | - | - | |
| Indolo[2,3-b]quinoline Analogs (Neocryptolepine Derivatives) | ||||
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | 3.3 µg/mL | - | - |
| HCT-116 | 23 µg/mL | - | - | |
| MCF-7 | 3.1 µg/mL | - | - | |
| A549 | 9.96 µg/mL | - | - | |
| Methyl- and Methoxy-substituted Indolo[2,3-b]quinolines | Various Leukemic | More cytotoxic than Etoposide | Etoposide | - |
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental results, detailed methodologies are crucial. Below are standard protocols for key assays used to evaluate the bioactivity of indole-quinoline derivatives.
MTT Assay for Cytotoxicity
The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., the IC50 value) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. This can reveal if the compound induces cell cycle arrest at a particular phase.[1]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Experimental workflow for validating the bioactivity of this compound.
Caption: Postulated signaling pathway for Indole-Quinoline induced apoptosis.
Discussion and Future Directions
The experimental data on indolo[2,3-b]quinoline derivatives strongly suggest that the indole-quinoline scaffold is a promising pharmacophore for the development of novel anticancer agents. The observed cytotoxic activities in the micromolar and even nanomolar range against various cancer cell lines provide a solid foundation for the validation of in silico predictions for this compound.
Mechanistic studies on these analogs point towards the induction of apoptosis through the mitochondrial pathway and cell cycle arrest, particularly at the G2/M phase.[1] Furthermore, inhibition of topoisomerase II has been identified as a potential molecular target for some indolo[2,3-b]quinoline derivatives.[2]
For the definitive validation of in silico predictions for this compound, the following experimental steps are recommended:
-
Chemical Synthesis: The first crucial step is the chemical synthesis of this compound to obtain a pure compound for biological testing.
-
In Vitro Cytotoxicity Screening: The synthesized compound should be screened against a panel of cancer cell lines, including those for which data on its isomers is available, using the MTT assay.
-
Mechanistic Studies: If significant cytotoxicity is observed, further studies should be conducted to elucidate its mechanism of action, including cell cycle analysis, apoptosis assays, and investigation of its effect on key signaling proteins and potential molecular targets like topoisomerase II.
-
Comparative Analysis: The obtained experimental data should be directly compared with the initial in silico predictions to assess the accuracy of the computational models.
By following this structured experimental approach, researchers can effectively validate the predicted bioactivity of this compound and contribute to the growing body of knowledge on the therapeutic potential of indole-quinoline derivatives.
References
A Comparative Evaluation of the ADME Properties of Novel Heterocyclic Compounds: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is a critical step in the early stages of drug discovery. This guide provides a framework for the comparative evaluation of ADME properties, using examples from indole and quinoline derivatives to illustrate key concepts and data presentation. While a direct comparative dataset for novel indolylquinoline derivatives is not available in the public literature, the principles and experimental protocols outlined here serve as a comprehensive resource for assessing their potential as drug candidates.
The journey of a drug from administration to its target site and eventual elimination from the body is governed by its ADME profile. A favorable profile is essential for achieving desired therapeutic efficacy and avoiding toxicity. Early in vitro assessment of these properties allows for the selection and optimization of lead compounds, significantly reducing the likelihood of late-stage failures in clinical trials.[1][2] This guide focuses on three cornerstone in vitro ADME assays: permeability, metabolic stability, and plasma protein binding.
Data Presentation: A Comparative Overview
Effective comparison of ADME properties relies on the clear and concise presentation of quantitative data. The following tables provide examples of how to summarize key ADME parameters for a series of hypothetical compounds, drawing on representative data for related heterocyclic structures.
Table 1: Caco-2 Permeability of Exemplar Compounds
| Compound ID | Apparent Permeability (Papp) (A→B) (x 10-6 cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Class |
| Tryptanthrin | > 32.0 | < 1.12 | High |
| Indolinone Derivative | Low Recovery | - | N/A |
| Atenolol (Low Permeability Control) | < 1.0 | N/A | Low |
| Propranolol (High Permeability Control) | > 20.0 | N/A | High |
Data for Tryptanthrin and Indolinone Derivative from a study on Isatis tinctoria alkaloids.[3] Caco-2 permeability is a key indicator of intestinal absorption.[4] A high Papp value suggests good absorption, while an efflux ratio greater than 2 may indicate that the compound is actively transported out of cells, potentially limiting its bioavailability.[3]
Table 2: Metabolic Stability of Exemplar Compounds in Human Liver Microsomes (HLM)
| Compound ID | Half-Life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Class |
| Quinoline Analog 8d | Stable | - | High |
| YZG-331 | > 120 (14% metabolized) | Low | High |
| Verapamil (High Clearance Control) | < 10 | High | Low |
| Dextromethorphan (Moderate Clearance Control) | 20-60 | Moderate | Moderate |
Data for Quinoline Analog 8d from an antileishmanial study. Data for YZG-331 from a study on a synthetic adenosine derivative. Metabolic stability assays predict how quickly a compound is metabolized by liver enzymes. A longer half-life and lower intrinsic clearance generally indicate greater stability, which can lead to a longer duration of action in the body.[5]
Table 3: Plasma Protein Binding of Exemplar Compounds
| Compound ID | % Bound (Human Plasma) | % Bound (Mouse Plasma) | Binding Class |
| Quinoline Analog 1 | 85-95% | 85-95% | High |
| Indole-3-Carboxamide SCRAs | 88.9 - 99.5% | - | High |
| Warfarin (High Binding Control) | > 99% | > 99% | High |
| Atenolol (Low Binding Control) | < 20% | < 20% | Low |
Data for Quinoline Analog 1 from an antileishmanial study.[6] Data for Indole-3-Carboxamide SCRAs from a study on synthetic cannabinoids. It's important to note that only the unbound fraction of a drug is generally considered pharmacologically active.[7] High plasma protein binding can affect a drug's distribution and clearance.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable ADME data. Below are methodologies for the key experiments cited.
Caco-2 Permeability Assay
This assay is the industry standard for predicting the intestinal absorption of orally administered drugs.[4] It utilizes the Caco-2 cell line, which, when cultured on semipermeable membranes, forms a monolayer of polarized enterocytes that mimics the human intestinal epithelium.[4]
-
Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A marker compound with low permeability, such as Lucifer Yellow, is also used to verify the integrity of the tight junctions.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (A, representing the intestinal lumen) and basolateral (B, representing the blood) sides of the monolayer.
-
The test compound is added to the donor chamber (either apical for A→B transport or basolateral for B→A transport).
-
Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
To investigate the role of efflux transporters like P-glycoprotein (P-gp), the experiment can be repeated in the presence of a known inhibitor, such as verapamil.[3]
-
-
Quantification and Data Analysis: The concentration of the test compound in the samples is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber. The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).
Metabolic Stability Assay using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[5]
-
Incubation Preparation:
-
Pooled liver microsomes (from human or other species) are thawed on ice.
-
A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound at a specified concentration (e.g., 1 µM).
-
The mixture is pre-incubated at 37°C.
-
-
Reaction Initiation and Termination:
-
The metabolic reaction is initiated by adding a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the termination solution for accurate quantification.
-
-
Quantification and Data Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k).
-
The half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (mg microsomal protein/mL).
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target. The rapid equilibrium dialysis (RED) method is considered a gold standard.
-
Apparatus Setup: A RED device consists of single-use inserts, each with two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that is impermeable to proteins but allows the free drug to pass through.
-
Procedure:
-
The test compound is added to plasma (from human or other species).
-
This plasma-drug mixture is added to one chamber of the RED insert (the plasma chamber).
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the buffer chamber).
-
The entire plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
-
Quantification and Data Analysis:
-
After incubation, equal volume samples are taken from both the plasma and buffer chambers.
-
To ensure accurate comparison by LC-MS/MS, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer (matrix matching).
-
The concentrations of the compound in both chambers are determined by LC-MS/MS.
-
The percentage of the unbound drug is calculated as:
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
The percentage of the bound drug is then calculated as:
% Bound = 100 - % Unbound
-
Visualization of Experimental Workflow
To conceptualize the screening process, the following diagram illustrates a typical workflow for the in vitro ADME evaluation of novel drug candidates.
Caption: A tiered workflow for in vitro ADME screening of new chemical entities.
References
- 1. criver.com [criver.com]
- 2. mdpi.com [mdpi.com]
- 3. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Design, synthesis, ADME characterization and antileishmanial evaluation of novel substituted quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 3-(1H-Indol-2-yl)quinoline
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This document provides critical safety and logistical information for the handling and disposal of 3-(1H-Indol-2-yl)quinoline. Given the absence of specific toxicological data for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. The following guidelines are based on the known hazards of its parent structures, quinoline and indole, and general best practices for handling novel chemical entities.
Hazard Assessment
Potential Hazards:
-
Acute toxicity (oral, dermal)
-
Skin irritation/corrosion
-
Serious eye damage/irritation
-
Carcinogenicity
-
Mutagenicity
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Body Part | Personal Protective Equipment | Standard | Notes |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 | Inspect gloves before each use and dispose of them immediately after contact with the compound. Change gloves regularly, approximately every 30 to 60 minutes during extended procedures[5]. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or explosion. | ANSI Z87.1 | Tightly sealing safety goggles are recommended to protect against splashes[3]. |
| Body | A fully buttoned lab coat, preferably a Nomex® or similar flame-resistant coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | NFPA 2112 | Clothing worn under the lab coat should be made of natural fibers like cotton and cover the legs completely[6]. |
| Feet | Closed-toe, closed-heel shoes, preferably made of a chemical-resistant material. | ASTM F2413 | Ensure shoes cover the entire foot. |
| Respiratory | A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood or if there is a risk of generating aerosols or dust. This may include a full-face respirator with appropriate cartridges for organic vapors. | NIOSH/MSHA | The use of a respirator requires a formal respiratory protection program, including fit testing and training[2][6]. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will further enhance safety.
Workflow for Safe Handling:
Storage:
-
Store in a tightly sealed, properly labeled container[1][7].
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[3].
-
Store in a locked cabinet or other secure location to control access.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
Disposal Guidelines:
-
All waste, including unused product, contaminated consumables, and cleaning materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant[3].
-
Do not dispose of down the drain or with general laboratory trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety and logistical guidelines, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. pppmag.com [pppmag.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
